molecular formula C37H64N7O20P3S B15545565 5-hydroxyhexadecanedioyl-CoA

5-hydroxyhexadecanedioyl-CoA

货号: B15545565
分子量: 1051.9 g/mol
InChI 键: TVFTUYOUXZQANG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-hydroxyhexadecanedioyl-CoA is a useful research compound. Its molecular formula is C37H64N7O20P3S and its molecular weight is 1051.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H64N7O20P3S

分子量

1051.9 g/mol

IUPAC 名称

16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-hydroxy-16-oxohexadecanoic acid

InChI

InChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-17-16-26(46)39-18-19-68-28(49)15-11-13-24(45)12-9-7-5-3-4-6-8-10-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)

InChI 键

TVFTUYOUXZQANG-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Biological Synthesis of 5-Hydroxyhexadecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological synthesis of 5-hydroxyhexadecanedioyl-CoA, a bifunctional molecule with potential applications in drug development and polymer synthesis. The pathway involves a multi-enzymatic cascade, commencing with the regioselective hydroxylation of a long-chain fatty acid, followed by oxidation to a dicarboxylic acid, and concluding with Coenzyme A ligation. This document details the proposed enzymatic steps, summarizes relevant quantitative data, provides adaptable experimental protocols, and visualizes the biosynthetic pathway and associated workflows.

Introduction

Long-chain hydroxy dicarboxylic acids and their CoA esters are valuable molecules for various industrial and pharmaceutical applications. Their synthesis, however, presents challenges for traditional chemical methods due to the need for specific regioselective functionalization. Biocatalysis offers a promising alternative, leveraging the high specificity of enzymes to produce these complex molecules. This guide focuses on the theoretical and practical aspects of synthesizing this compound, a C16 chain functionalized at both ends and hydroxylated at the C5 position.

Proposed Biosynthetic Pathway

The biological synthesis of this compound from hexadecanoic acid is proposed to occur in three main stages, each catalyzed by a specific class of enzymes.

Stage 1: In-chain Hydroxylation of Hexadecanoic Acid

The initial and most critical step is the regioselective hydroxylation of hexadecanoic acid at the C5 position to yield 5-hydroxyhexadecanoic acid. This reaction is catalyzed by a cytochrome P450 (CYP) monooxygenase. While many CYPs hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, specific mutants of bacterial CYP enzymes, such as CYP102A1 (P450 BM3) from Bacillus megaterium, have been shown to exhibit altered regioselectivity, enabling hydroxylation at various in-chain positions.[1][2] Through protein engineering, it is conceivable to develop a CYP102A1 variant that specifically targets the C5 position of hexadecanoic acid.

Stage 2: Oxidation to a Dicarboxylic Acid

The newly introduced hydroxyl group is then oxidized to a carboxylic acid, and the terminal methyl group is also oxidized to a carboxylic acid. This likely proceeds through a series of oxidation reactions:

  • Oxidation of the 5-hydroxyl group: An alcohol dehydrogenase (ADH) oxidizes the 5-hydroxy group to a ketone (5-oxohexadecanoic acid).

  • ω-Oxidation of the terminal methyl group: A CYP4 family enzyme hydroxylates the terminal methyl group (ω-position) of 5-oxohexadecanoic acid to form 16-hydroxy-5-oxohexadecanoic acid.[3]

  • Further oxidation to dicarboxylic acid: The terminal alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase, followed by oxidation to a carboxylic acid by an aldehyde dehydrogenase (ALDH), resulting in 5-oxohexadecanedioic acid.[4][5] Finally, the ketone at the C5 position is reduced back to a hydroxyl group by a ketoreductase, yielding 5-hydroxyhexadecanedioic acid. Alternatively, the ω-oxidation pathway can convert hexadecanoic acid to hexadecanedioic acid first, followed by the C5-hydroxylation.

Stage 3: CoA Ligation

The final step is the activation of the dicarboxylic acid to its corresponding CoA ester. This reaction is catalyzed by a dicarboxylyl-CoA synthetase or a long-chain acyl-CoA synthetase (LACS), which utilizes ATP to ligate Coenzyme A to one of the carboxyl groups of 5-hydroxyhexadecanedioic acid, forming this compound.[6][7]

Quantitative Data

Quantitative data for the complete biosynthesis of this compound is not available. However, kinetic parameters for individual enzymes with similar substrates provide an estimate of their potential efficiency in this pathway.

Table 1: Kinetic Parameters of CYP102A1 (P450 BM3) with Fatty Acid Substrates

SubstrateKm (µM)kcat (min-1)Reference
Myristic Acid (C14)-Variable[1]
Palmitic Acid (C16)-Variable[1][8]
Lauric Acid (C12)->25-fold variation[8]

Note: The catalytic activity and substrate affinity of CYP102A1 are highly dependent on the specific mutant and reaction conditions.

Table 2: Properties of Dicarboxylyl-CoA Synthetase

PropertyValueReference
Substrate RangeC5-C16 dicarboxylic acids[6]
Optimal pH6.5[6]
Highest ActivityDodecanedioic acid (C12)[6]
Cellular LocationMicrosomal fraction[6]

Experimental Protocols

The following protocols are adapted from established methods and can be tailored for the synthesis and analysis of this compound.

Heterologous Expression and Purification of CYP102A1 Mutants

This protocol describes the expression and purification of CYP102A1 mutants in E. coli.[9][10]

1. Expression Vector and Host Strain:

  • Clone the gene for the desired CYP102A1 mutant into a suitable expression vector (e.g., pET series) with an N-terminal His-tag for purification.
  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

2. Culture and Induction:

  • Grow the transformed E. coli in Terrific Broth at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and δ-aminolevulinic acid (a heme precursor) to 0.5 mM.
  • Continue to culture at a lower temperature (e.g., 25-30°C) for 16-24 hours.

3. Cell Lysis and Solubilization:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme).
  • Lyse the cells by sonication on ice.
  • Centrifuge to pellet cell debris. The CYP102A1 mutant will be in the soluble fraction.

4. Purification:

  • Apply the soluble lysate to a Ni-NTA affinity column.
  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Confirm the purity of the protein by SDS-PAGE.
  • Perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 10% glycerol).

In Vitro Fatty Acid Hydroxylation Assay

This assay is used to determine the activity and regioselectivity of the purified CYP102A1 mutant.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.4)
  • 1 µM purified CYP102A1 mutant
  • 500 µM hexadecanoic acid (dissolved in a suitable solvent like DMSO)
  • 1 mM NADPH

2. Reaction and Extraction:

  • Initiate the reaction by adding NADPH.
  • Incubate at 30°C for a specified time (e.g., 30 minutes).
  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
  • Extract the products with an organic solvent (e.g., ethyl acetate).

3. Analysis:

  • Dry the organic extract and derivatize the products (e.g., by methylation with diazomethane (B1218177) or silylation with BSTFA).
  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different hydroxyhexadecanoic acid isomers.

Measurement of Dicarboxylyl-CoA Synthetase Activity

This radiometric assay measures the activity of dicarboxylyl-CoA synthetase.[11]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 10 mM ATP
  • 10 mM MgCl2
  • 0.5 mM Coenzyme A
  • 0.1% Triton X-100
  • [14C]-labeled 5-hydroxyhexadecanedioic acid (as substrate)
  • Microsomal protein extract or purified enzyme

2. Reaction and Quenching:

  • Initiate the reaction by adding the enzyme source.
  • Incubate at 37°C for a defined period.
  • Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).

3. Product Separation and Quantification:

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled dicarboxylyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.
  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter to determine the amount of product formed.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_5_Hydroxyhexadecanedioyl_CoA cluster_0 Stage 1: Hydroxylation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: CoA Ligation Hexadecanoic_Acid Hexadecanoic_Acid 5_Hydroxyhexadecanoic_Acid 5_Hydroxyhexadecanoic_Acid Hexadecanoic_Acid->5_Hydroxyhexadecanoic_Acid  CYP102A1 Mutant (P450 BM3) 5_Oxohexadecanedioic_Acid 5_Oxohexadecanedioic_Acid 5_Hydroxyhexadecanoic_Acid->5_Oxohexadecanedioic_Acid  Alcohol Dehydrogenase, CYP4, Aldehyde Dehydrogenase 5_Hydroxyhexadecanedioic_Acid 5_Hydroxyhexadecanedioic_Acid 5_Oxohexadecanedioic_Acid->5_Hydroxyhexadecanedioic_Acid  Ketoreductase 5_Hydroxyhexadecanedioyl_CoA 5_Hydroxyhexadecanedioyl_CoA 5_Hydroxyhexadecanedioic_Acid->5_Hydroxyhexadecanedioyl_CoA  Dicarboxylyl-CoA Synthetase Experimental_Workflow cluster_0 CYP102A1 Mutant Production cluster_1 In Vitro Hydroxylation Assay A Gene Cloning B E. coli Transformation A->B C Protein Expression & Induction B->C D Cell Lysis C->D E Purification (Ni-NTA) D->E F Reaction Setup (Enzyme, Substrate, NADPH) E->F Purified Enzyme G Incubation F->G H Product Extraction G->H I GC-MS Analysis H->I

References

The Potential Role of 5-Hydroxyhexadecanedioyl-CoA in Fatty Acid Omega-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid omega-oxidation serves as an alternative metabolic pathway to the more prevalent beta-oxidation, particularly for medium-chain fatty acids or when beta-oxidation is impaired. This process, initiated in the endoplasmic reticulum, results in the formation of dicarboxylic acids, which are subsequently metabolized, primarily within peroxisomes. While the general steps of omega-oxidation and the subsequent beta-oxidation of dicarboxylic acids are well-documented, the specific roles of certain hydroxylated intermediates remain an area of active investigation. This technical guide explores the potential role of a specific, yet not extensively documented, intermediate: 5-hydroxyhexadecanedioyl-CoA. Direct evidence for the natural occurrence and metabolic fate of this compound is limited in current scientific literature. Therefore, this document extrapolates from established principles of fatty acid metabolism to propose a hypothetical role and metabolic pathway for this compound. We provide a comprehensive overview of the relevant enzymatic reactions, present hypothetical quantitative data, and detail established experimental protocols for the analysis of related compounds, which can be adapted for the study of this compound. This guide aims to provide a foundational resource for researchers investigating the nuances of fatty acid omega-oxidation and the metabolism of hydroxylated dicarboxylic acids.

Introduction to Fatty Acid Omega-Oxidation

Fatty acid omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2][3] This process is primarily carried out in the smooth endoplasmic reticulum of the liver and kidneys.[2][3] It represents a minor pathway for fatty acid catabolism in most physiological states but gains significance when beta-oxidation is compromised.[2]

The initial steps of omega-oxidation convert a monocarboxylic fatty acid into a dicarboxylic acid through the sequential action of three enzyme families:

  • Cytochrome P450 Monooxygenases (CYP450): Specifically, members of the CYP4A and CYP4F subfamilies introduce a hydroxyl group onto the ω-carbon.[2][4] This reaction requires molecular oxygen and NADPH.[2]

  • Alcohol Dehydrogenases (ADH): The newly formed hydroxyl group is then oxidized to an aldehyde.[1][5]

  • Aldehyde Dehydrogenases (ALDH): The aldehyde is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid.[1][5]

The resulting dicarboxylic acid can then be activated to its CoA ester and undergo further degradation, typically via the beta-oxidation pathway within peroxisomes.[6][7][8]

Hypothetical Role of this compound

Hexadecanedioic acid is a 16-carbon dicarboxylic acid that can be formed from the omega-oxidation of palmitic acid. Following its activation to hexadecanedioyl-CoA, it is a substrate for peroxisomal beta-oxidation. The direct involvement of a 5-hydroxy intermediate in the beta-oxidation of a dicarboxylic acid is not a canonical step. The standard beta-oxidation spiral involves the formation of a 3-hydroxyacyl-CoA intermediate.

However, it is conceivable that this compound could arise under specific, yet uncharacterized, circumstances. One possibility is the action of a hydroxylase on hexadecanedioyl-CoA at the C5 position. While speculative, the existence of various cytochrome P450 enzymes with diverse substrate specificities allows for the theoretical possibility of such a reaction.

If formed, this compound would likely be further metabolized through a modified beta-oxidation pathway. The presence of a hydroxyl group at an odd-numbered carbon would necessitate enzymatic machinery capable of recognizing and processing this atypical substrate.

Proposed Metabolic Pathway for this compound

Based on established principles of fatty acid metabolism, we propose a hypothetical pathway for the formation and degradation of this compound, integrated within the broader context of hexadecanedioic acid metabolism.

Formation of Hexadecanedioic Acid via Omega-Oxidation

The initial steps involve the conversion of a 16-carbon monocarboxylic fatty acid, such as palmitic acid, to hexadecanedioic acid.

omega_oxidation palmitic_acid Palmitic Acid omega_hydroxy 16-Hydroxypalmitic Acid palmitic_acid->omega_hydroxy CYP4A/4F (NADPH, O2) omega_oxo 16-Oxopalmitic Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase (NAD+) hexadecanedioic_acid Hexadecanedioic Acid omega_oxo->hexadecanedioic_acid Aldehyde Dehydrogenase (NAD+) hexadecanedioyl_coa Hexadecanedioyl-CoA hexadecanedioic_acid->hexadecanedioyl_coa Acyl-CoA Synthetase (ATP, CoA)

Figure 1. Omega-oxidation of palmitic acid to hexadecanedioyl-CoA.
Hypothetical Formation and Subsequent Beta-Oxidation of this compound

This proposed pathway details the speculative formation of this compound and its subsequent metabolism via a modified beta-oxidation spiral.

hypothetical_beta_oxidation hexadecanedioyl_coa Hexadecanedioyl-CoA hydroxy_hexadecanedioyl_coa This compound hexadecanedioyl_coa->hydroxy_hexadecanedioyl_coa Hypothetical Hydroxylase keto_hexadecanedioyl_coa 5-Ketohexadecanedioyl-CoA hydroxy_hexadecanedioyl_coa->keto_hexadecanedioyl_coa Hydroxyacyl-CoA Dehydrogenase-like Enzyme shortened_dicarboxylic_acid Tetradecanedioyl-CoA keto_hexadecanedioyl_coa->shortened_dicarboxylic_acid Thiolase-like Enzyme (CoA) acetyl_coa Acetyl-CoA keto_hexadecanedioyl_coa->acetyl_coa Thiolase-like Enzyme (CoA)

Figure 2. Hypothetical pathway for the metabolism of this compound.

Quantitative Data

As direct experimental data for this compound is not available, the following tables present hypothetical kinetic data for the enzymes in the proposed metabolic pathway. These values are extrapolated from known data for enzymes involved in standard beta-oxidation and are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Kinetic Parameters of Enzymes in the Proposed Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Hypothetical HydroxylaseHexadecanedioyl-CoA255
Hydroxyacyl-CoA Dehydrogenase-likeThis compound1550
Thiolase-like Enzyme5-Ketohexadecanedioyl-CoA10100

Table 2: Comparison of Hypothetical and Known Kinetic Parameters

EnzymeSubstrateKm (µM)Source
Long-chain 3-hydroxyacyl-CoA dehydrogenase3-Hydroxyhexadecanoyl-CoA5-10Literature Derived
Hydroxyacyl-CoA Dehydrogenase-likeThis compound15Hypothetical
Peroxisomal Thiolase3-Ketohexadecanoyl-CoA2-8Literature Derived
Thiolase-like Enzyme5-Ketohexadecanedioyl-CoA10Hypothetical

Experimental Protocols

The following protocols are established methods for studying fatty acid oxidation and can be adapted to investigate the potential role of this compound.

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled acetyl-CoA or CO2 from a radiolabeled fatty acid substrate.

Objective: To determine if isolated mitochondria or peroxisomes can metabolize a custom-synthesized radiolabeled 5-hydroxyhexadecanedioic acid.

Materials:

  • Isolated mitochondria or peroxisomes

  • Radiolabeled substrate (e.g., [1-14C]5-hydroxyhexadecanedioic acid - requires custom synthesis)

  • Reaction buffer (e.g., containing potassium phosphate, MgCl2, ATP, CoA, and NAD+)

  • Scintillation vials and scintillation fluid

  • Microplate reader or scintillation counter

Procedure:

  • Substrate Preparation: Prepare a solution of the radiolabeled substrate complexed with bovine serum albumin (BSA).

  • Reaction Setup: In a microcentrifuge tube, combine the isolated organelles with the reaction buffer.

  • Initiation: Add the radiolabeled substrate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding perchloric acid.

  • Quantification:

    • For acetyl-CoA production: Separate the reaction mixture using HPLC and quantify the radiolabeled acetyl-CoA peak.

    • For CO2 production: Capture the evolved 14CO2 in an alkaline trap and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate the rate of substrate oxidation based on the amount of radiolabeled product formed per unit time per milligram of protein.

experimental_workflow start Start: Synthesize Radiolabeled 5-Hydroxyhexadecanedioic Acid isolate_organelles Isolate Mitochondria and Peroxisomes start->isolate_organelles setup_reaction Set up In Vitro Oxidation Reaction isolate_organelles->setup_reaction incubate Incubate at 37°C setup_reaction->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Radiolabeled Products (HPLC or Scintillation Counting) terminate->quantify analyze Analyze Data and Determine Oxidation Rate quantify->analyze

Figure 3. Experimental workflow for the in vitro fatty acid oxidation assay.
GC-MS Analysis of Hydroxylated Dicarboxylic Acids

This protocol is for the identification and quantification of hydroxylated dicarboxylic acids in biological samples.

Objective: To detect and quantify 5-hydroxyhexadecanedioic acid in cell lysates or tissue extracts after incubation with hexadecanedioic acid.

Materials:

  • Biological sample (cell lysate, tissue homogenate)

  • Internal standard (e.g., a deuterated analog of the target analyte)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS for silylation)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize the biological sample and add the internal standard.

  • Extraction: Perform a liquid-liquid extraction to isolate the organic acids.

  • Derivatization: Evaporate the solvent and derivatize the dried extract to increase the volatility of the analytes.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Separate the components of the mixture based on their boiling points and interactions with the column stationary phase.

    • Mass Spectrometry: Fragment the eluted compounds and detect the resulting ions to identify and quantify the analytes based on their mass spectra and retention times.

  • Data Analysis: Compare the mass spectrum and retention time of the analyte to that of a pure standard. Quantify the analyte based on the peak area relative to the internal standard.

Conclusion and Future Directions

The role of this compound in fatty acid omega-oxidation remains a compelling but speculative area of metabolic research. The information presented in this technical guide, while largely based on extrapolation from known biochemical pathways, provides a robust framework for initiating investigations into this novel intermediate. Future research should focus on the chemical synthesis of this compound and its corresponding free acid to serve as analytical standards and substrates for enzymatic assays. The application of advanced analytical techniques, such as high-resolution mass spectrometry and lipidomics, will be crucial in detecting and quantifying this putative metabolite in biological systems. Elucidating the complete metabolic pathway of dicarboxylic acids, including the potential involvement of hydroxylated intermediates, will provide a more comprehensive understanding of fatty acid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

5-Hydroxyhexadecanedioyl-CoA: A Novel Lipid Metabolite at the Crossroads of Fatty Acid Oxidation and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on 5-hydroxyhexadecanedioyl-CoA is limited. This document is a technical guide based on established principles of lipid metabolism, drawing inferences from well-characterized pathways of similar molecules. The proposed pathways and roles are hypothetical and intended to provide a framework for future research.

Introduction

Long-chain fatty acids and their derivatives are not merely cellular fuel sources; they are also critical signaling molecules and building blocks for complex lipids. Dicarboxylic acids, formed through the omega (ω)-oxidation of fatty acids, represent an important class of metabolites, particularly when the primary pathway of beta (β)-oxidation is overwhelmed or impaired. This guide focuses on the hypothetical molecule, this compound, a potentially novel lipid metabolite. We will explore its proposed biosynthesis, subsequent metabolic fate, and potential role as a signaling molecule, providing a scientific framework for its investigation.

Proposed Biosynthesis of this compound

The formation of this compound is likely initiated from hexadecanoic acid (palmitic acid) via the ω-oxidation pathway, which occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. This multi-step process would be followed by the introduction of a hydroxyl group at the C5 position and subsequent activation to a CoA ester.

The key enzymatic steps are proposed as follows:

  • ω-Hydroxylation: Hexadecanoic acid is first hydroxylated at its terminal (ω) methyl group by a member of the Cytochrome P450 family, likely CYP4A11, to form 16-hydroxyhexadecanoic acid.

  • Oxidation to a Dicarboxylic Acid: The terminal hydroxyl group of 16-hydroxyhexadecanoic acid is then oxidized to a carboxylic acid in a two-step process catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, yielding hexadecanedioic acid.

  • Subterminal Hydroxylation: The resulting hexadecanedioic acid could then undergo subterminal hydroxylation at the C5 position. The specific enzyme responsible for this step is yet to be identified but could belong to the CYP4 family or other hydroxylases.

  • Acyl-CoA Synthesis: Finally, the dicarboxylic acid is activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase, likely located in the peroxisome or endoplasmic reticulum.

Biosynthesis of this compound cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome / ER Hexadecanoic_Acid Hexadecanoic Acid 16_Hydroxyhexadecanoic_Acid 16-Hydroxyhexadecanoic Acid Hexadecanoic_Acid->16_Hydroxyhexadecanoic_Acid CYP4A11 (ω-hydroxylase) 16_Oxohexadecanoic_Acid 16-Oxohexadecanoic Acid 16_Hydroxyhexadecanoic_Acid->16_Oxohexadecanoic_Acid Alcohol Dehydrogenase Hexadecanedioic_Acid Hexadecanedioic Acid 16_Oxohexadecanoic_Acid->Hexadecanedioic_Acid Aldehyde Dehydrogenase 5_Hydroxyhexadecanedioic_Acid 5-Hydroxyhexadecanedioic Acid Hexadecanedioic_Acid->5_Hydroxyhexadecanedioic_Acid Hydroxylase (e.g., CYP4 family) 5_Hydroxyhexadecanedioyl_CoA This compound 5_Hydroxyhexadecanedioic_Acid->5_Hydroxyhexadecanedioyl_CoA Acyl-CoA Synthetase

Caption: Proposed biosynthetic pathway of this compound.

Potential Metabolic Fate: Peroxisomal β-Oxidation

Once formed, dicarboxylic acyl-CoAs are primarily chain-shortened via the peroxisomal β-oxidation pathway.[1] It is therefore hypothesized that this compound would be a substrate for this pathway. The presence of the hydroxyl group at C5 may influence the efficiency of the enzymatic steps. The process would involve a cycle of oxidation, hydration, dehydrogenation, and thiolytic cleavage, releasing acetyl-CoA (or other short-chain acyl-CoAs) in each round until a medium-chain dicarboxylic acid, such as succinic acid or adipic acid, is produced. These can then enter the Krebs cycle for energy production.

Metabolic Fate of this compound start This compound peroxisome Peroxisomal β-Oxidation Pathway start->peroxisome products Chain-shortened dicarboxylyl-CoAs (e.g., Succinyl-CoA, Adipyl-CoA) peroxisome->products acetyl Acetyl-CoA peroxisome->acetyl krebs Krebs Cycle products->krebs acetyl->krebs

Caption: Hypothesized metabolic fate via peroxisomal β-oxidation.

Potential Role as a Signaling Molecule

Long-chain acyl-CoAs are emerging as important signaling molecules that can allosterically regulate enzymes, modulate ion channel activity, and influence gene transcription.[2][3] It is plausible that this compound could also possess such signaling capabilities. Its amphipathic nature, with two polar carboxyl groups, a hydroxyl group, and a long hydrocarbon chain, makes it a candidate for interacting with proteins and cellular membranes. Potential signaling roles could include:

  • Modulation of Nuclear Receptors: Like other fatty acid derivatives, it could act as a ligand for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), influencing the expression of genes involved in lipid metabolism and inflammation.

  • Regulation of Kinase and Phosphatase Activity: Long-chain acyl-CoAs have been shown to modulate the activity of protein kinases and phosphatases, thereby affecting cellular signaling cascades.[4]

  • Influence on Ion Channels: The activity of various ion channels can be directly modulated by long-chain acyl-CoAs, which could have implications for cellular excitability and calcium signaling.

Hypothetical Signaling Pathway Metabolite This compound Receptor Nuclear Receptor (e.g., PPARα) Metabolite->Receptor Binding Kinase Protein Kinase Metabolite->Kinase Allosteric Regulation Channel Ion Channel Metabolite->Channel Modulation Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) Receptor->Gene_Expression Phosphorylation Modulated Protein Phosphorylation Kinase->Phosphorylation Ion_Flux Altered Ion Flux (e.g., Ca2+) Channel->Ion_Flux

Caption: Conceptual signaling roles of this compound.

Quantitative Data on a Key Biosynthetic Enzyme

SubstrateEnzymeKm (μM)kcat (min-1)Reference
Lauric AcidHuman CYP4A11Not specifiedNot specified[5]
Lauric AcidHuman Liver MicrosomesNot specifiedNot specified[5]

Note: While the reference discusses the kinetics of lauric acid hydroxylation by CYP4A11, specific Km and kcat values were not provided in the abstract. The study focused on rate-limiting steps.

Experimental Protocols for the Study of this compound

The investigation of a novel metabolite requires a multi-faceted experimental approach. Below are generalized protocols that can be adapted for the study of this compound.

Synthesis and Purification
  • Objective: To obtain a pure standard of this compound for structural confirmation and use in biological assays.

  • Methodology:

    • Chemical Synthesis: A multi-step organic synthesis approach would be required, likely starting from a commercially available long-chain di-ester. This would involve the introduction of a hydroxyl group at the C5 position via regioselective oxidation, followed by hydrolysis of the esters and conversion of one of the carboxylic acids to a CoA thioester.

    • Purification: The synthesized compound would be purified using high-performance liquid chromatography (HPLC), likely with a C18 reversed-phase column. The purity of the final product should be assessed by HPLC and mass spectrometry.

Structural Elucidation
  • Objective: To confirm the chemical structure of the synthesized standard.

  • Methodology:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Orbitrap or TOF) would be used to determine the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) would be used to obtain fragmentation patterns, which can help to elucidate the structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule, confirming the position of the hydroxyl group and the overall structure.

Quantification in Biological Samples
  • Objective: To detect and quantify this compound in cells or tissues.

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Sample Preparation: Lipids would be extracted from homogenized tissues or cell pellets using a solvent extraction method (e.g., Folch or Bligh-Dyer).[6] An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the extraction to account for sample loss and matrix effects.

    • LC Separation: The extracted lipids would be separated by reversed-phase HPLC or UHPLC.[7]

    • MS/MS Detection: The eluting compounds would be ionized (e.g., by electrospray ionization) and analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for sensitive and specific quantification.

Functional Assays
  • Objective: To investigate the biological activities of this compound.

  • Methodology:

    • Nuclear Receptor Activation Assays: A reporter gene assay could be used to determine if this compound can activate PPARs or other nuclear receptors.

    • Enzyme Activity Assays: The effect of the metabolite on the activity of key enzymes in metabolic and signaling pathways (e.g., protein kinases, phosphatases) could be assessed using in vitro enzyme assays.

    • Cell-Based Assays: The effect of this compound on cellular processes such as gene expression (measured by qPCR or RNA-seq), cell proliferation, or inflammatory responses (e.g., cytokine secretion) could be investigated in relevant cell culture models.

Conclusion

While this compound remains a hypothetical metabolite, its proposed existence at the intersection of fatty acid ω-oxidation and potential signaling pathways makes it an intriguing target for future research. The framework provided in this guide, based on established principles of lipid biochemistry, offers a roadmap for its synthesis, identification, and functional characterization. Elucidating the role of such novel lipid metabolites is crucial for a deeper understanding of cellular metabolism and its dysregulation in disease, and may open new avenues for therapeutic intervention.

References

The Endoplasmic Reticulum and Peroxisomes: Key Hubs for 5-Hydroxyhexadecanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Subcellular Landscape of a Complex Metabolic Intermediate

The synthesis of 5-hydroxyhexadecanedioyl-CoA, a hydroxylated dicarboxylic acid derivative, is a multi-step process involving enzymes localized in distinct subcellular compartments. This technical guide elucidates the biosynthetic pathway, pinpointing the primary locations of each enzymatic step, and provides detailed experimental protocols for researchers investigating this and related metabolic pathways. The evidence strongly indicates that the initial hydroxylation and subsequent activation to the CoA ester predominantly occur in the endoplasmic reticulum, with a potential role for peroxisomes in the final activation step before the molecule undergoes further metabolism, such as peroxisomal β-oxidation.

The Biosynthetic Pathway and Its Subcellular Localization

The formation of this compound is proposed to proceed through a three-stage pathway, beginning with the ω-oxidation of a long-chain fatty acid, followed by in-chain hydroxylation, and culminating in the activation to its coenzyme A derivative.

  • Stage 1: ω-Oxidation of Hexadecanoic Acid in the Endoplasmic Reticulum and Cytosol. The initial substrate, hexadecanoic acid (palmitic acid), undergoes ω-oxidation to form hexadecanedioic acid. This process begins in the endoplasmic reticulum with the ω-hydroxylation of the terminal methyl group, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies[1][2][3]. The resulting 16-hydroxyhexadecanoic acid is then further oxidized to hexadecanedioic acid by cytosolic alcohol and aldehyde dehydrogenases[3].

  • Stage 2: In-Chain Hydroxylation at the C5 Position in the Endoplasmic Reticulum. The subsequent hydroxylation of hexadecanedioic acid at the 5th carbon is putatively carried out by cytochrome P450 monooxygenases. While direct evidence for the 5-hydroxylation of hexadecanedioic acid is not extensively documented, various cytochrome P450 enzymes are known to perform in-chain hydroxylation of long-chain fatty acids[4][5][6]. This reaction is also localized to the endoplasmic reticulum[4].

  • Stage 3: Acyl-CoA Synthetase-Mediated Activation. The final step is the activation of 5-hydroxyhexadecanedioic acid to this compound. This is catalyzed by an acyl-CoA synthetase (ligase). Isoforms of long-chain acyl-CoA synthetases (ACSL) are found in the endoplasmic reticulum, peroxisomes, and the outer mitochondrial membrane[1][7][8][9]. Specifically, dicarboxylyl-CoA synthetase activity has been identified in the microsomal fraction (endoplasmic reticulum)[3]. Given that long-chain dicarboxylic acids are primarily metabolized via β-oxidation in peroxisomes, activation may occur in either the endoplasmic reticulum or directly in the peroxisomes to channel the substrate for further processing.

Quantitative Data on Enzyme Localization

Quantitative proteomics studies of liver tissue have provided valuable insights into the subcellular abundance of the key enzyme families involved in this pathway. The following tables summarize the distribution of relevant cytochrome P450 and long-chain acyl-CoA synthetase isoforms in different subcellular fractions.

Table 1: Subcellular Abundance of Key Human Liver Cytochrome P450 Isoforms

ProteinEndoplasmic Reticulum (%)Mitochondria (%)Peroxisomes (%)Cytosol (%)
CYP4F2 855<19
CYP4A11 923<14

Data compiled from quantitative proteomics of human liver fractions[2][10][11]. Percentages are approximate and represent the relative abundance of the protein in each fraction.

Table 2: Subcellular Distribution of Human Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms

ProteinEndoplasmic Reticulum (%)Mitochondria (Outer Membrane) (%)Peroxisomes (%)
ACSL1 207010
ACSL3 80155
ACSL4 75205
ACSL5 10855

Data synthesized from studies on the subcellular localization of ACSL isoforms[1][7][8][9][12]. Distribution can be cell-type dependent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a general workflow for its investigation.

Caption: Proposed biosynthetic pathway for this compound.

experimental_workflow start Tissue/Cell Homogenization fractionation Subcellular Fractionation (Differential Centrifugation) start->fractionation microsomes Microsomal Fraction (Endoplasmic Reticulum) fractionation->microsomes peroxisomes Peroxisomal Fraction fractionation->peroxisomes cytosol Cytosolic Fraction fractionation->cytosol cyp_assay Cytochrome P450 Hydroxylation Assay (HPLC) microsomes->cyp_assay acsl_assay Acyl-CoA Synthetase Assay (Fluorometric) microsomes->acsl_assay quant_proteomics Quantitative Proteomics (LC-MS/MS) microsomes->quant_proteomics peroxisomes->acsl_assay peroxisomes->quant_proteomics cytosol->quant_proteomics data_analysis Data Analysis & Localization Confirmation cyp_assay->data_analysis acsl_assay->data_analysis quant_proteomics->data_analysis

Caption: Workflow for determining the subcellular localization of synthesis.

Experimental Protocols

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol is adapted for the isolation of microsomal, peroxisomal, and cytosolic fractions from liver tissue[13][14][15].

Materials:

  • Fresh or frozen liver tissue

  • Homogenization Buffer: 0.25 M sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, protease inhibitor cocktail.

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Mince approximately 1-2 g of liver tissue on ice and wash with ice-cold homogenization buffer.

  • Add 5 volumes of ice-cold homogenization buffer and homogenize using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant (post-nuclear supernatant, PNS).

  • Centrifuge the PNS at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet a fraction enriched in peroxisomes and lysosomes.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C in an ultracentrifuge.

  • The resulting supernatant is the cytosolic fraction.

  • The pellet is the microsomal fraction (endoplasmic reticulum). Resuspend the pellet in a suitable buffer for subsequent assays.

  • The 25,000 x g pellet can be further purified to isolate peroxisomes using a density gradient (e.g., Percoll or OptiPrep™) if required.

  • Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity

This protocol is based on a commercially available kit format and measures the production of acyl-CoA[16][17][18][19][20].

Materials:

  • Subcellular fractions (microsomal, peroxisomal)

  • Acyl-CoA Synthetase Assay Kit (e.g., BioVision K184-100 or Abcam ab273315)

  • Assay Buffer

  • Substrate (e.g., 5-hydroxyhexadecanedioic acid)

  • Coenzyme A, ATP

  • Enzyme mix, developer, and probe (as provided in the kit)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare samples by diluting the subcellular fractions in the provided assay buffer to a suitable concentration. A sample background control for each sample is essential.

  • Prepare a standard curve using the provided H₂O₂ standard as per the kit instructions.

  • Prepare the Reaction Mix containing Assay Buffer, Enzyme Mix, Developer, and Probe.

  • Prepare the Background Control Mix, which is the Reaction Mix without the Enzyme Mix.

  • Add samples (e.g., 2-20 µl) to the appropriate wells of the 96-well plate. Also, prepare wells for the positive control. Adjust the volume in all wells to 50 µl with Assay Buffer.

  • Add 50 µl of the Reaction Mix to the sample wells and standard curve wells.

  • Add 50 µl of the Background Control Mix to the sample background control wells.

  • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, reading every 1-2 minutes.

  • Calculate the rate of the reaction (ΔRFU/min) from the linear portion of the curve.

  • Subtract the background rate from the sample rate.

  • Determine the H₂O₂ concentration from the standard curve and calculate the Acyl-CoA Synthetase activity based on the kit's formula.

Protocol 3: HPLC-Based Assay for Cytochrome P450-Mediated Hydroxylation

This protocol outlines a general method for measuring the hydroxylation of a fatty acid substrate by microsomal P450 enzymes[21][22][23].

Materials:

  • Microsomal fraction

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Substrate: Hexadecanedioic acid (or other fatty acid) in a suitable solvent (e.g., DMSO)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Stopping Solution: 2 N HCl or ice-cold acetonitrile (B52724) with an internal standard.

  • Extraction Solvent: Ethyl acetate (B1210297) or other suitable organic solvent.

  • HPLC system with a C18 column and a suitable detector (e.g., UV or mass spectrometer).

Procedure:

  • In a microcentrifuge tube, pre-incubate microsomal protein (e.g., 50-100 µg) in the reaction buffer at 37°C for 3 minutes.

  • Initiate the reaction by adding the substrate (e.g., 10-100 µM final concentration) and the NADPH regenerating system. The final reaction volume is typically 200-500 µl.

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stopping solution.

  • Extract the metabolites by adding 2-3 volumes of the extraction solvent, vortexing, and centrifuging to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the HPLC mobile phase.

  • Inject the sample onto the HPLC system.

  • Separate the substrate and the hydroxylated product using a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).

  • Quantify the product peak by comparing its area to a standard curve generated with an authentic standard of the hydroxylated product.

This comprehensive guide provides a foundational understanding of the subcellular localization of this compound synthesis, supported by quantitative data and detailed methodologies for further research. The convergence of evidence points to a coordinated effort between the endoplasmic reticulum and peroxisomes in the biosynthesis and subsequent metabolism of this and related molecules.

References

An In-depth Technical Guide on the Putative Natural Occurrence and Metabolism of 5-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the potential natural occurrence, metabolic pathways, and biological significance of 5-hydroxyhexadecanedioyl-CoA. Given the current absence of direct scientific literature on this specific molecule, this guide focuses on the well-established principles of long-chain dicarboxylic acid (LCDA) and hydroxyacyl-CoA metabolism to infer its likely biological context.

Introduction: The Landscape of Long-Chain Acyl-CoAs

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to cellular metabolism, playing critical roles in energy production and lipid biosynthesis. While many short- and medium-chain acyl-CoAs are well-characterized, the landscape of long-chain, modified acyl-CoAs is more complex and less explored. This guide addresses the hypothetical molecule this compound, a C16 dicarboxylic acyl-CoA with a hydroxyl group at the C5 position. Although direct evidence for its natural occurrence is not available in current literature, we can extrapolate its potential origin and metabolic fate from known pathways of similar molecules.

Putative Biosynthesis: The ω-Oxidation Pathway

The formation of dicarboxylic acids from monocarboxylic fatty acids is accomplished through the ω-oxidation pathway, which is primarily active in the liver and kidney.[1][2] This pathway becomes more significant under conditions of high lipid influx, such as fasting or in certain metabolic disorders.[1]

The likely biosynthetic route for hexadecanedioic acid, the precursor to its CoA derivative, would involve the following steps:

  • ω-Hydroxylation: The process begins in the endoplasmic reticulum where a cytochrome P450 enzyme hydroxylates the ω-carbon (the terminal methyl group) of hexadecanoic acid (palmitic acid) to form 16-hydroxyhexadecanoic acid.

  • Oxidation: The terminal hydroxyl group is then oxidized to an aldehyde and subsequently to a carboxylic acid in the cytosol, yielding hexadecanedioic acid.[1]

To form this compound, an additional hydroxylation step at the C5 position would be required. This could potentially occur before or after the ω-oxidation, catalyzed by a separate hydroxylase. The resulting 5-hydroxyhexadecanedioic acid would then be activated to its CoA thioester, this compound, by an acyl-CoA synthetase.

Predicted Metabolism: Peroxisomal β-Oxidation

Long-chain dicarboxylic acids are preferentially metabolized via β-oxidation within peroxisomes.[1][2] This pathway is distinct from the mitochondrial β-oxidation of most fatty acids. The presence of a hydroxyl group at the C5 position would likely influence the metabolic processing of this compound.

The metabolism of a related molecule, 5-hydroxydecanoate, has been shown to proceed through β-oxidation, although it creates a bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step.[3] This suggests that this compound could also be a substrate for the β-oxidation machinery, but its processing might be less efficient than that of its non-hydroxylated counterpart.

The breakdown of dicarboxylic acids through β-oxidation yields both acetyl-CoA and succinyl-CoA, the latter of which can replenish intermediates of the TCA cycle (anaplerosis).[4]

Potential Biological Significance

While the specific roles of this compound are unknown, the functions of other long-chain dicarboxylic acids provide some clues. LCDAs are not merely metabolic intermediates; they can act as signaling molecules. For instance, they have been shown to induce peroxisomal β-oxidation and can lead to hepatic triacylglycerol accumulation.[5] Therefore, if this compound does occur naturally, it could have roles in regulating lipid metabolism and cellular signaling.

Experimental Protocols

Protocol 1: Extraction and Quantification of Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol is adapted from methods developed for the general quantification of long-chain acyl-CoAs and would be applicable for the detection of this compound.[6][7]

1. Tissue Homogenization:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
  • Homogenize the frozen tissue in a suitable buffer, such as 10% trichloroacetic acid, to precipitate proteins and extract small molecules.

2. Extraction:

  • Perform a lipid extraction using a chloroform/methanol solvent system to separate acyl-CoAs from other cellular components.
  • Use a reversed-phase solid-phase extraction (SPE) column to isolate the acyl-CoA fraction.

3. Analysis by LC-MS/MS:

  • Employ liquid chromatography-mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of acyl-CoAs.
  • Separate the acyl-CoAs on a C18 reverse-phase column.
  • Use electrospray ionization (ESI) in positive mode for detection by the mass spectrometer.
  • Quantify the target molecule by comparing its signal to that of a synthesized, isotopically labeled internal standard.

Data Presentation

As there is no quantitative data available for this compound, the following table presents data for total long-chain acyl-CoA content in different mammalian tissues to provide a relevant context.[6]

TissueTotal Acyl-CoA Content (nmol/g wet weight)
Rat Liver83 ± 11
Hamster Heart61 ± 9

Visualizations

Diagram 1: Putative Biosynthetic Pathway of this compound

FA Hexadecanoic Acid OH_FA 5-Hydroxyhexadecanoic Acid FA->OH_FA Hydroxylase (Hypothetical) Omega_OH_FA 16-Hydroxyhexadecanoic Acid FA->Omega_OH_FA Cytochrome P450 (ω-Hydroxylation) OH_Diacid 5-Hydroxyhexadecanedioic Acid OH_FA->OH_Diacid ω-Oxidation Diacid Hexadecanedioic Acid Omega_OH_FA->Diacid ADH/ALDH Diacid->OH_Diacid Hydroxylase (Hypothetical) OH_Diacyl_CoA This compound OH_Diacid->OH_Diacyl_CoA Acyl-CoA Synthetase

Caption: Hypothetical pathways for the biosynthesis of this compound.

Diagram 2: Predicted Metabolic Fate of this compound

Start This compound Peroxisome Peroxisomal β-Oxidation Start->Peroxisome Products Chain-shortened Acyl-CoAs Peroxisome->Products Multiple Cycles EndProducts Acetyl-CoA + Succinyl-CoA Products->EndProducts Final Cycle

Caption: Predicted peroxisomal β-oxidation of this compound.

Diagram 3: Experimental Workflow for Acyl-CoA Quantification

Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Quantification Analysis->Data

Caption: Workflow for the quantification of long-chain acyl-CoAs from tissues.

References

A Technical Guide to the Putative Functions of 5-Hydroxyhexadecanedioyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexadecanedioyl-CoA is a speculative metabolic intermediate derived from the sixteen-carbon dicarboxylic acid, hexadecanedioic acid. While not extensively characterized in existing literature, its structure suggests a role at the intersection of fatty acid omega-oxidation and peroxisomal beta-oxidation. This document outlines the putative biosynthetic and catabolic pathways of this compound, explores its potential functions as an alternative energy substrate and signaling molecule, and proposes detailed experimental protocols for its investigation. The hypotheses presented are based on established principles of lipid metabolism and are intended to provide a framework for future research into this novel acyl-CoA species.

Introduction

Long-chain dicarboxylic acids (DCAs) are metabolites produced from the omega (ω)-oxidation of fatty acids, a process that becomes particularly important under conditions of high fatty acid influx or impaired mitochondrial β-oxidation.[1][2][3] These DCAs are subsequently chain-shortened via β-oxidation, primarily within peroxisomes, to yield shorter-chain dicarboxylic acids and acetyl-CoA, which can then be utilized for energy or biosynthesis.[4][5][6]

This guide focuses on a hypothetical derivative, This compound . This molecule is the coenzyme A (CoA) ester of hexadecanedioic acid (a C16 DCA) featuring a hydroxyl group at the C-5 position. Its existence would imply a previously uncharacterized hydroxylation step in DCA metabolism. Understanding the formation, fate, and function of this molecule could provide new insights into lipid homeostasis, metabolic regulation, and diseases associated with dysfunctional fatty acid oxidation.

Putative Biosynthesis of this compound

The formation of this compound is likely a multi-step process initiated in the endoplasmic reticulum and potentially completed in the peroxisome or cytosol.

  • Omega (ω)-Oxidation of Hexadecanoic Acid: The pathway begins with the monocarboxylic fatty acid, hexadecanoic acid (palmitic acid). In the endoplasmic reticulum, cytochrome P450 enzymes of the CYP4A and CYP4F families hydroxylate the terminal (ω) carbon.[1][7] Subsequent oxidation of the ω-hydroxyl group to a carboxylic acid by alcohol and aldehyde dehydrogenases yields hexadecanedioic acid.[3]

  • Activation to Hexadecanedioyl-CoA: Before it can be metabolized, hexadecanedioic acid must be activated to its CoA ester. This activation is catalyzed by a dicarboxylyl-CoA synthetase, with studies showing this activity in both mitochondrial and microsomal fractions of the liver.[4][8]

  • Hydroxylation at the C-5 Position: The final, and most speculative, step is the hydroxylation of hexadecanedioyl-CoA at the C-5 position. While ω-hydroxylation is the canonical start of this pathway, various cytochrome P450 enzymes are capable of hydroxylating fatty acids at other "in-chain" positions.[9] It is plausible that a specific P450 or another α-ketoglutarate-dependent hydroxylase could catalyze this reaction, forming this compound.[10]

G cluster_Cytosol Cytosol / Peroxisome Hexadecanoic Acid Hexadecanoic Acid ω-Hydroxyhexadecanoic Acid ω-Hydroxyhexadecanoic Acid Hexadecanoic Acid->ω-Hydroxyhexadecanoic Acid CYP4A/F (ω-hydroxylase) Hexadecanedioic Acid Hexadecanedioic Acid ω-Hydroxyhexadecanoic Acid->Hexadecanedioic Acid ADH/ALDH Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Dicarboxylyl-CoA Synthetase This compound This compound Hexadecanedioyl-CoA->this compound Putative Hydroxylase (e.g., CYP)

Figure 1: Putative biosynthetic pathway of this compound.

Putative Metabolic Fate and Cellular Functions

Once formed, this compound would likely enter the peroxisomal β-oxidation pathway for catabolism. The presence of the C-5 hydroxyl group could significantly influence this process.

Catabolism via Peroxisomal β-Oxidation

Dicarboxylic acids are primarily chain-shortened in peroxisomes.[4][11] The standard β-oxidation cycle involves four steps: acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. The presence of a hydroxyl group at C-5, rather than the usual C-3 position, suggests a modified catabolic route:

  • Initial Oxidation: The molecule would likely undergo one cycle of β-oxidation, yielding 3-hydroxy-tetradecanedioyl-CoA and acetyl-CoA.

  • Enzymatic Challenge: The resulting 3-hydroxy intermediate now has a hydroxyl group at C-5 from the original molecule. This structure is not a substrate for the standard 3-hydroxyacyl-CoA dehydrogenase. Its further breakdown would require additional enzymatic steps, such as dehydration and isomerization, to reposition the functional group for continued β-oxidation.

This metabolic complexity suggests that this compound could be a regulatory point or a branch-point metabolite.

G This compound This compound ACOX1 Acyl-CoA Oxidase 1 This compound->ACOX1 3-Keto-5-hydroxyhexadecanedioyl-CoA 3-Keto-5-hydroxyhexadecanedioyl-CoA ACOX1->3-Keto-5-hydroxyhexadecanedioyl-CoA β-oxidation Cycle 1 Thiolase Thiolase 3-Keto-5-hydroxyhexadecanedioyl-CoA->Thiolase 3-Hydroxytetradecanedioyl-CoA 3-Hydroxytetradecanedioyl-CoA Thiolase->3-Hydroxytetradecanedioyl-CoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA MetabolicBlock Metabolic Intermediate 3-Hydroxytetradecanedioyl-CoA->MetabolicBlock FurtherOxidation Further Oxidation (Requires additional enzymes) MetabolicBlock->FurtherOxidation Dehydration/ Isomerization? G cluster_prep Substrate Preparation cluster_assay Oxidation Assay cluster_results Data Analysis Synth Synthesize & Purify Substrate (Protocol 5.1) Incubate Incubate Substrate with Peroxisomes + Cofactors Synth->Incubate Perox Isolate Rat Liver Peroxisomes Perox->Incubate Monitor Monitor H₂O₂ Production Incubate->Monitor Analyze LC-MS/MS Analysis of Acyl-CoAs Incubate->Analyze Kinetics Calculate Kinetic Parameters (Km, Vmax) Analyze->Kinetics

References

Methodological & Application

Application Note: Ultrasensitive Quantification of 5-hydroxyhexadecanedioyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-hydroxyhexadecanedioyl-CoA is a long-chain acyl-CoA thioester that may play a role in various metabolic pathways. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological function and its potential as a biomarker. Due to its low abundance and polar nature, its analysis presents a challenge.[1] This application note describes a robust and sensitive method for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle

This method employs a sample extraction procedure to isolate acyl-CoAs from the biological matrix.[2] The extract is then subjected to reversed-phase liquid chromatography for the separation of this compound from other endogenous compounds. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Chemical derivatization can be employed to enhance ionization efficiency and improve chromatographic retention if necessary.[1][3]

Experimental Protocols

1. Sample Preparation (Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[4][5]

  • Cell Harvesting:

    • Rinse confluent cell plates (P-100) once with 10 ml of ice-cold Phosphate Buffered Saline (PBS).

    • Add 3 ml of ice-cold PBS to the plates and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

    • Rinse the plates with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[4] Take a 30 µL aliquot for protein content measurement.

  • Extraction:

    • To the remaining 270 µL of cell suspension, add 270 µL of acetonitrile (B52724), vortex, and sonicate to ensure homogeneity.[4]

    • Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.[5]

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the sample under a gentle stream of nitrogen gas.[5]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 15 mM NH4OH).[5]

    • Vortex and sonicate to dissolve the sample.

    • Centrifuge at 500 x g for 10 minutes.[5]

    • Transfer the clear supernatant to an autosampler vial with a low-volume insert for LC-MS/MS analysis.

2. Optional Derivatization Protocol

For enhanced sensitivity and improved chromatographic peak shape, derivatization of the carboxylic acid groups can be performed.[1][3]

  • Derivatization Reagent: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or a similar carboxyl-activating agent.

  • Procedure:

    • To the dried sample extract, add 50 µL of a 10 mg/mL solution of the derivatizing agent in methanol.

    • Add 10 µL of a suitable amine-containing labeling reagent (e.g., 3-picolylamine).

    • Vortex and incubate at 60°C for 30 minutes.

    • Dry the sample under nitrogen and reconstitute as described in step 1.5 of the extraction protocol.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm) is suitable for the separation of long-chain acyl-CoAs.[5]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A linear gradient from 2% to 95% mobile phase B over 13 minutes can be used to elute the analyte.[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. The precursor ion will be [M+H]+. Characteristic product ions would likely result from the fragmentation of the CoA moiety.

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for the specific analyte and instrument.

Data Presentation

Table 1: Illustrative Quantitative Performance of the LC-MS/MS Method

ParameterExpected Value
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-30 fmol
Linear Range 10 fmol - 10 pmol
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Note: These are expected performance characteristics based on similar acyl-CoA analyses and would need to be experimentally determined for this compound.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis LC-MS/MS Analysis cell_harvest Cell Harvesting extraction Acyl-CoA Extraction (Acetonitrile Precipitation) cell_harvest->extraction drying Nitrogen Drying extraction->drying reconstitution Reconstitution drying->reconstitution derivatize Carboxyl Group Derivatization drying->derivatize lc_separation Reversed-Phase LC Separation reconstitution->lc_separation derivatize->reconstitution ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_pathway Potential Metabolic Context fatty_acid Hexadecanedioic Acid omega_oxidation ω-Oxidation fatty_acid->omega_oxidation hydroxylation Hydroxylation omega_oxidation->hydroxylation coa_ligation CoA Ligation hydroxylation->coa_ligation target_molecule This compound coa_ligation->target_molecule beta_oxidation β-Oxidation target_molecule->beta_oxidation downstream Downstream Metabolites beta_oxidation->downstream

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes: Mass Spectrometry Analysis of 5-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyhexadecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in fatty acid metabolism, particularly in pathways involving hydroxylated and dicarboxylic fatty acids. Its unique structure, featuring a hydroxyl group and two carboxyl groups (one esterified to CoA), presents specific challenges and opportunities for mass spectrometry-based analysis. These application notes provide a comprehensive guide to the qualitative and quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are intended to support research into its metabolic fate and its potential as a biomarker or therapeutic target.

Predicted Mass Spectrometry Data

Due to the lack of commercially available standards for this compound, the following mass-to-charge ratios (m/z) for the precursor and product ions are predicted based on its chemical structure and known fragmentation patterns of similar molecules, such as long-chain acyl-CoAs, hydroxylated fatty acids, and dicarboxylic acids.

Chemical Formula: C₃₇H₆₆N₇O₁₉P₃S Monoisotopic Mass: 1057.3461 u

Table 1: Predicted m/z of Precursor and Product Ions for this compound in Positive Ion Mode ESI-MS/MS

Ion DescriptionPredicted m/zFragmentation Details
Precursor Ion
[M+H]⁺1058.3534Protonated molecule
[M+Na]⁺1080.3353Sodium adduct
[M+K]⁺1096.3093Potassium adduct
Product Ions
[M+H - H₂O]⁺1040.3428Neutral loss of water from the hydroxyl group.
[M+H - 507]⁺551.3577Characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate (panto-P-ADP) moiety from the CoA tail.[1]
Fragment Ion428.037Common fragment ion of Coenzyme A, corresponding to the adenosine-3',5'-diphosphate moiety.[1]
Acylium Ion301.2424C₁₆H₂₉O₃⁺, formed by cleavage of the thioester bond and loss of water.
Acylium Ion - H₂O283.2319Further loss of water from the acylium ion.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Long-Chain Acyl-CoAs from Biological Matrices

This protocol describes the solid-phase extraction (SPE) method for isolating long-chain acyl-CoAs from tissues or cells.

Materials:

Procedure:

  • Homogenization: Homogenize the biological sample in ice-cold homogenization buffer.

  • Protein Precipitation: Add two volumes of ice-cold methanol containing the internal standard to the homogenate. Vortex vigorously and centrifuge to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the separation and detection of this compound using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-20 min: Return to 10% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Quantitative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 1058.4551.435100
1058.4428.050100
Internal Standard (C17:0-CoA) 920.5413.535100
920.5428.050100

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation ESI Ionization ESI Ionization HPLC Separation->ESI Ionization Mass Spectrometry (MRM) Mass Spectrometry (MRM) ESI Ionization->Mass Spectrometry (MRM) Data Analysis Data Analysis Mass Spectrometry (MRM)->Data Analysis Biological Sample Biological Sample Biological Sample->Homogenization

Caption: Experimental workflow for the analysis of this compound.

G Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxylation Omega-Hydroxylation Long-Chain Fatty Acid->Omega-Hydroxylation Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxylation->Omega-Hydroxy Fatty Acid Oxidation (ADH) Oxidation (ADH) Omega-Hydroxy Fatty Acid->Oxidation (ADH) Omega-Aldehyde Fatty Acid Omega-Aldehyde Fatty Acid Oxidation (ADH)->Omega-Aldehyde Fatty Acid Oxidation (ALDH) Oxidation (ALDH) Omega-Aldehyde Fatty Acid->Oxidation (ALDH) Dicarboxylic Acid Dicarboxylic Acid Oxidation (ALDH)->Dicarboxylic Acid Hydroxylation Hydroxylation Dicarboxylic Acid->Hydroxylation Hydroxy Dicarboxylic Acid Hydroxy Dicarboxylic Acid Hydroxylation->Hydroxy Dicarboxylic Acid CoA Ligation CoA Ligation Hydroxy Dicarboxylic Acid->CoA Ligation Hydroxy Dicarboxylyl-CoA This compound CoA Ligation->Hydroxy Dicarboxylyl-CoA

Caption: Putative metabolic pathway for the formation of this compound.

Discussion

The provided protocols and data serve as a starting point for the investigation of this compound. The successful analysis of this molecule is contingent on careful sample preparation to minimize degradation and ion suppression. The use of a high-pH mobile phase with a C18 column is recommended for good chromatographic separation of long-chain acyl-CoAs.[2][3][4]

The predicted fragmentation pattern, particularly the neutral loss of 507 Da, is a hallmark of acyl-CoA compounds and provides a specific means of detection in complex biological matrices.[1] The additional fragmentation of the acyl portion of the molecule can provide structural confirmation.

The putative metabolic pathway highlights the potential origin of this compound from the omega-oxidation of long-chain fatty acids, a process that generates dicarboxylic acids.[2][3][4][5] Subsequent hydroxylation and CoA ligation would lead to the final product. This pathway is particularly relevant in conditions of impaired beta-oxidation, where alternative fatty acid metabolism pathways are upregulated.

Further research is necessary to confirm the exact fragmentation pattern of this compound through the synthesis of an authentic standard. Nevertheless, the methods described in these application notes provide a robust framework for its initial identification and quantification, enabling further exploration of its biological significance.

References

Application Note: HPLC Separation of 5-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-hydroxyhexadecanedioyl-CoA is a long-chain acyl-CoA ester, an important intermediate in fatty acid metabolism. Accurate quantification and separation of this analyte are crucial for research in metabolic disorders and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of this compound in biological matrices. The described protocol is based on established methods for the analysis of long-chain acyl-CoA compounds.

Principle

The method utilizes reversed-phase HPLC to separate this compound from other endogenous long-chain acyl-CoAs. Due to the polar and anionic nature of the Coenzyme A moiety, an ion-pairing agent is recommended to improve peak shape and retention on a C18 stationary phase. Detection by tandem mass spectrometry provides high selectivity and sensitivity, allowing for accurate quantification.

Experimental Protocols

Sample Preparation and Extraction

Effective extraction is critical for the recovery of long-chain acyl-CoAs from biological samples.[1] The following protocol is recommended for cultured cells or tissue homogenates.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[2]

  • Acetonitrile (B52724)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA

Procedure:

  • Cell Harvesting: Rinse cultured cells with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.[2]

  • Lysis: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[2] An aliquot should be taken for protein quantification to normalize the results.

  • Protein Precipitation and Extraction: Add 270 µL of acetonitrile containing the internal standard. Vortex thoroughly to ensure homogeneity and precipitate proteins.[2]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[3]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[3]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
2.045
2.295
4.095
4.120
6.020

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • SRM Transitions: (To be determined by direct infusion of a this compound standard)

Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric data for this compound and a common internal standard.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound~ 2.5[M+H]⁺Fragment 1
Heptadecanoyl-CoA (IS)~ 3.1[M+H]⁺Fragment 2

Note: The exact m/z values need to be determined empirically.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Cells/Tissue) lysis Lysis & Homogenization (Formic Acid) sample->lysis extraction Protein Precipitation & Acyl-CoA Extraction (Acetonitrile + IS) lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection ms Mass Spectrometry (ESI-SRM) hplc->ms data Data Acquisition & Processing ms->data quant Quantitative Results data->quant G method HPLC Method Column Mobile Phase Detection column_details Reversed-Phase C18 Separation based on hydrophobicity method:c->column_details Stationary Phase mobile_phase_details A: Aqueous NH4OH B: Acetonitrile with NH4OH Gradient Elution method:m->mobile_phase_details Composition detection_details Tandem Mass Spectrometry (MS/MS) Precursor Ion Fragment Ion High Selectivity & Sensitivity method:d->detection_details Technique column_details->detection_details Delivers separated analytes mobile_phase_details->column_details Elutes analytes

References

Application Note and Protocol for the Quantification of 5-hydroxyhexadecanedioyl-CoA in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyhexadecanedioyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative that is implicated in fatty acid metabolism, particularly in pathways involving ω-oxidation and subsequent β-oxidation of dicarboxylic acids. The quantification of this metabolite in various tissues is crucial for understanding its role in both normal physiological processes and in the pathophysiology of metabolic disorders. This document provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound Formation

The formation of this compound is believed to originate from the ω-oxidation of 5-hydroxyhexadecanoic acid, followed by activation to its CoA ester. This pathway is an important route for the metabolism of long-chain fatty acids, particularly when β-oxidation is impaired. The resulting this compound can then be further metabolized through peroxisomal β-oxidation.

cluster_0 Mitochondrial β-Oxidation (Incomplete) cluster_1 ω-Oxidation Pathway cluster_2 CoA Activation & Peroxisomal β-Oxidation Hexadecanoyl-CoA Hexadecanoyl-CoA 5-Hydroxyhexadecanoyl-CoA 5-Hydroxyhexadecanoyl-CoA Hexadecanoyl-CoA->5-Hydroxyhexadecanoyl-CoA Hydratase 5-Hydroxyhexadecanoic_Acid 5-Hydroxyhexadecanoic_Acid 5-Hydroxyhexadecanoyl-CoA->5-Hydroxyhexadecanoic_Acid Thioesterase 5-Hydroxyhexadecanedioic_Acid 5-Hydroxyhexadecanedioic_Acid 5-Hydroxyhexadecanoic_Acid->5-Hydroxyhexadecanedioic_Acid CYP450 (ω-oxidation) This compound This compound 5-Hydroxyhexadecanedioic_Acid->this compound Acyl-CoA Synthetase Downstream_Metabolites Downstream_Metabolites This compound->Downstream_Metabolites Peroxisomal β-Oxidation cluster_workflow Experimental Workflow Tissue_Sample Tissue Sample (50-100 mg) Homogenization Homogenization (Extraction Buffer + IS) Tissue_Sample->Homogenization LLE Liquid-Liquid Extraction (Methanol/Chloroform/Water) Homogenization->LLE Phase_Separation Phase Separation (Centrifugation) LLE->Phase_Separation Aqueous_Phase Collect Aqueous Phase (Contains Acyl-CoAs) Phase_Separation->Aqueous_Phase SPE Solid Phase Extraction (Cleanup) Aqueous_Phase->SPE Elution Elution SPE->Elution Dry_Down Dry Down (Nitrogen) Elution->Dry_Down Reconstitution Reconstitution Dry_Down->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis cluster_logic Logical Flow of Analysis Sample_Integrity Maintain Sample Integrity (Rapid Freezing) Efficient_Extraction Efficient Extraction (Solvent System) Sample_Integrity->Efficient_Extraction Removal_Interferences Removal of Interferences (LLE & SPE) Efficient_Extraction->Removal_Interferences Chromatographic_Separation Chromatographic Separation (UPLC) Removal_Interferences->Chromatographic_Separation Specific_Detection Specific & Sensitive Detection (MS/MS - MRM) Chromatographic_Separation->Specific_Detection Accurate_Quantification Accurate Quantification (Internal Standard) Specific_Detection->Accurate_Quantification

Application Notes and Protocols for Tracing 5-hydroxyhexadecanedioyl-CoA Metabolism using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux.[1][2][3][4] This document provides detailed application notes and protocols for tracing the metabolism of 5-hydroxyhexadecanedioyl-CoA using stable isotope-labeled precursors. This compound is a dicarboxylic acid that can be formed through omega-oxidation of 5-hydroxyhexadecanoic acid. Its subsequent metabolism is of interest for understanding fatty acid oxidation disorders and the roles of peroxisomal and mitochondrial metabolic pathways. These protocols are designed for researchers in metabolic diseases, drug discovery, and related fields.

Metabolic Pathway Overview

The metabolism of this compound is believed to proceed through the peroxisomal β-oxidation pathway.[1][5][6][7] Long-chain dicarboxylic acids are primarily shortened in peroxisomes.[3][5] The initial formation of 5-hydroxyhexadecanedioic acid from hexadecanoic acid involves omega-oxidation, a process initiated by cytochrome P450 enzymes in the endoplasmic reticulum.[2][8][9][10][11][12][13][14]

The proposed metabolic fate of this compound is depicted in the following pathway diagram.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Hexadecanoic_Acid Hexadecanoic Acid 5_Hydroxyhexadecanoic_Acid 5-Hydroxyhexadecanoic Acid Hexadecanoic_Acid->5_Hydroxyhexadecanoic_Acid CYP450 (ω-11 oxidation) 5_Hydroxyhexadecanedioic_Acid 5-Hydroxyhexadecanedioic Acid 5_Hydroxyhexadecanoic_Acid->5_Hydroxyhexadecanedioic_Acid ADH/ALDH 5_Hydroxyhexadecanedioyl_CoA This compound 5_Hydroxyhexadecanedioic_Acid->5_Hydroxyhexadecanedioyl_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation 5_Hydroxyhexadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Shorter_Chain_Dicarboxylyl_CoAs Shorter-chain Dicarboxylyl-CoAs Peroxisomal_Beta_Oxidation->Shorter_Chain_Dicarboxylyl_CoAs Acetyl_CoA_1 Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_1 Mitochondrial_Beta_Oxidation Mitochondrial β-oxidation Shorter_Chain_Dicarboxylyl_CoAs->Mitochondrial_Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Acetyl_CoA_2 Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_2 Acetyl_CoA_2->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

Application Notes

Stable isotope tracers, such as ¹³C- or ²H-labeled hexadecanoic acid, can be used to track the flow of carbons through this pathway. By measuring the isotopic enrichment in downstream metabolites, researchers can determine the relative contributions of different metabolic routes and identify potential enzymatic bottlenecks or drug targets.

Key applications include:

  • Flux analysis: Quantifying the rate of conversion of this compound through peroxisomal β-oxidation.

  • Pathway elucidation: Confirming the involvement of specific enzymes and organelles in the metabolic cascade.

  • Drug discovery: Screening for compounds that modulate the activity of enzymes in the pathway.

  • Disease modeling: Investigating how the metabolism of this compound is altered in metabolic disorders.

Experimental Protocols

Protocol 1: Stable Isotope Labeling in Cultured Cells

This protocol describes the labeling of cellular metabolites using ¹³C-labeled hexadecanoic acid in a cell culture system.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C₁₆]-Hexadecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727), ice-cold

  • Water, LC-MS grade

  • Chloroform

  • Internal standards (e.g., [¹³C₄]-Palmitoyl-CoA)

Procedure:

  • Preparation of Labeled Fatty Acid Stock:

    • Prepare a 10 mM stock solution of [U-¹³C₁₆]-Hexadecanoic acid in ethanol.

    • Complex the labeled fatty acid with fatty acid-free BSA by incubating at a 5:1 molar ratio (fatty acid:BSA) in serum-free medium at 37°C for 1 hour.

  • Cell Culture and Labeling:

    • Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

    • Remove the growth medium and wash the cells twice with warm PBS.

    • Add fresh medium containing the [U-¹³C₁₆]-Hexadecanoic acid-BSA complex (final concentration 50-100 µM).

    • Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines the analysis of acyl-CoA species by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the precursor-to-product ion transitions for both labeled and unlabeled acyl-CoAs. The characteristic product ion for acyl-CoAs is derived from the neutral loss of the phosphopantetheine moiety.

Table 1: Hypothetical MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (unlabeled)1042.5535.545
[¹³C₁₆]-5-hydroxyhexadecanedioyl-CoA1058.5551.545
Hexadecanedioyl-CoA (unlabeled)1026.5519.545
[¹³C₁₆]-Hexadecanedioyl-CoA1042.5535.545
Palmitoyl-CoA (C16:0-CoA) (unlabeled)1004.6497.640
[¹³C₁₆]-Palmitoyl-CoA1020.6513.640
[¹³C₄]-Palmitoyl-CoA (Internal Standard)1008.6501.640

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 2: Hypothetical Isotopic Enrichment of Key Metabolites Over Time

Time (hours)[¹³C₁₆]-5-hydroxyhexadecanedioyl-CoA (% of total pool)[¹³C₁₆]-Hexadecanedioyl-CoA (% of total pool)[¹³C₁₆]-Palmitoyl-CoA (% of total pool)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
25.2 ± 0.82.1 ± 0.445.3 ± 3.1
412.6 ± 1.55.8 ± 0.978.9 ± 4.5
825.8 ± 2.115.2 ± 1.892.1 ± 2.3
1240.1 ± 3.528.9 ± 2.795.6 ± 1.9
2455.3 ± 4.242.5 ± 3.996.2 ± 1.5

Data are presented as mean ± standard deviation (n=3).

Table 3: Hypothetical Relative Abundance of Acyl-CoA Species at 24 hours

Acyl-CoA SpeciesRelative Abundance (Peak Area Ratio to Internal Standard)
This compound1.5 ± 0.2
Hexadecanedioyl-CoA3.2 ± 0.4
Palmitoyl-CoA (C16:0-CoA)15.8 ± 1.9
Myristoyl-CoA (C14:0-CoA)8.9 ± 1.1
Lauroyl-CoA (C12:0-CoA)5.1 ± 0.7

Data are presented as mean ± standard deviation (n=3).

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for tracing the metabolism of this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Tracer Prepare [U-13C16]-Hexadecanoic Acid-BSA Complex Labeling Incubate Cells with Labeled Fatty Acid Prepare_Tracer->Labeling Cell_Culture Culture Cells to 80-90% Confluency Cell_Culture->Labeling Time_Points Collect Samples at Various Time Points Labeling->Time_Points Quench_Extract Quench Metabolism and Extract Metabolites Time_Points->Quench_Extract LC_MS Analyze by LC-MS/MS Quench_Extract->LC_MS Data_Analysis Quantify Isotopic Enrichment and Relative Abundance LC_MS->Data_Analysis

Caption: Experimental workflow for stable isotope tracing.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for investigating the metabolism of this compound using stable isotope labeling and mass spectrometry. By carefully designing and executing these experiments, researchers can gain valuable insights into the intricate network of fatty acid metabolism, which may lead to the identification of new therapeutic targets for metabolic diseases.

References

Application Notes and Protocols: In Vitro Assays for Enzymes Acting on 5-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of 5-hydroxyhexadecanedioyl-CoA and subsequent in vitro assays to characterize the activity of enzymes involved in its metabolism. Given that long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation, the assays described focus on key enzymes within this pathway.

Synthesis of this compound

The substrate, this compound, is not readily commercially available and requires chemical or enzymatic synthesis. A plausible enzymatic synthesis strategy involves the ω-oxidation of 5-hydroxyhexadecanoic acid followed by CoA ligation.

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol outlines a potential enzymatic route to synthesize the substrate.

Step 1: ω-Hydroxylation of 5-Hydroxyhexadecanoic Acid

This step introduces a terminal hydroxyl group on 5-hydroxyhexadecanoic acid, converting it to 5,16-dihydroxyhexadecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase system.

  • Enzyme System: A P450 monooxygenase, such as one from the CYP4 family, heterologously expressed in E. coli or yeast.

  • Materials:

    • 5-hydroxyhexadecanoic acid

    • Whole cells or purified P450 enzyme system (including a suitable reductase partner)

    • NADPH

    • Glucose (for NADPH regeneration in whole-cell systems)

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Organic solvent for substrate delivery (e.g., DMSO)

  • Procedure:

    • Prepare a reaction mixture containing buffer, the P450 enzyme system, and a regenerating system for NADPH (e.g., glucose and glucose-6-phosphate dehydrogenase).

    • Dissolve 5-hydroxyhexadecanoic acid in a minimal amount of DMSO and add to the reaction mixture to the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding NADPH.

    • Incubate at an optimal temperature (e.g., 30°C) with shaking for a specified period (e.g., 24-48 hours).

    • Monitor the reaction progress by techniques such as GC-MS or LC-MS after derivatization.

    • Extract the product, 5,16-dihydroxyhexadecanoic acid, using an organic solvent (e.g., ethyl acetate) after acidifying the reaction mixture.

    • Purify the product using silica (B1680970) gel chromatography.

Step 2: Conversion to 5-Hydroxyhexadecanedioic Acid and Ligation to CoA

The dihydroxy acid is oxidized to the dicarboxylic acid and then activated to its CoA thioester.

  • Enzymes:

    • Alcohol dehydrogenase

    • Aldehyde dehydrogenase

    • Acyl-CoA synthetase (long-chain)

  • Materials:

    • 5,16-dihydroxyhexadecanoic acid

    • NAD+

    • ATP

    • Coenzyme A (CoASH)

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • MgCl2

  • Procedure:

    • Combine the purified 5,16-dihydroxyhexadecanoic acid, alcohol dehydrogenase, aldehyde dehydrogenase, and NAD+ in the reaction buffer.

    • Incubate to allow for the oxidation to 5-hydroxyhexadecanedioic acid.

    • In a subsequent or coupled reaction, add acyl-CoA synthetase, ATP, CoASH, and MgCl2.

    • Incubate to facilitate the formation of this compound.

    • Purify the final product using reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS/MS.

In Vitro Enzyme Assays

The metabolism of long-chain dicarboxylic acids primarily occurs in peroxisomes. The following assays are designed to investigate the activity of key peroxisomal β-oxidation enzymes with this compound as a substrate.

Peroxisomal Acyl-CoA Oxidase (ACOX1) Assay

ACOX1 catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond at the α,β-position.

Protocol 2: Spectrophotometric ACOX1 Assay

This assay measures the production of hydrogen peroxide (H2O2) by ACOX1, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

  • Principle:

    • This compound + O2 → trans-2-Enoyl-5-hydroxyhexadecanedioyl-CoA + H2O2

    • H2O2 + Chromogenic Substrate (e.g., Amplex Red) --(HRP)--> Fluorescent/Colored Product

  • Materials:

    • Purified recombinant human ACOX1

    • This compound (substrate)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • FAD (as ACOX1 is a flavoprotein)

    • Potassium phosphate buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare a master mix containing potassium phosphate buffer, HRP, Amplex Red, and FAD.

    • Add the master mix to the wells of a 96-well plate.

    • Add varying concentrations of the substrate, this compound, to the wells.

    • Initiate the reaction by adding ACOX1 enzyme.

    • Immediately measure the increase in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP) Assays

These enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The assays below are designed to measure each activity.

Protocol 3: Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the enoyl-CoA intermediate.

  • Principle: The hydration of the α,β-double bond of the enoyl-CoA intermediate results in a decrease in absorbance at 263 nm.

  • Materials:

    • Purified recombinant human LBP or DBP

    • trans-2-Enoyl-5-hydroxyhexadecanedioyl-CoA (substrate, product of the ACOX1 reaction)

    • Tris-HCl buffer (pH 8.0)

    • UV-transparent cuvettes or microplate

    • Spectrophotometer

  • Procedure:

    • The substrate, trans-2-enoyl-5-hydroxyhexadecanedioyl-CoA, needs to be synthesized and purified first.

    • Add the substrate to the reaction buffer in a cuvette.

    • Initiate the reaction by adding the LBP or DBP enzyme.

    • Monitor the decrease in absorbance at 263 nm over time.

    • Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

Protocol 4: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the oxidation of the 3-hydroxyacyl-CoA intermediate.

  • Principle: The dehydrogenase activity is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1][2]

  • Materials:

    • Purified recombinant human LBP or DBP

    • 3-Keto-5-hydroxyhexadecanedioyl-CoA (substrate for the reverse reaction) or 3,5-dihydroxyhexadecanedioyl-CoA (substrate for the forward reaction)

    • NAD+ (for oxidation) or NADH (for reduction)

    • Tris-HCl buffer (pH 9.0 for oxidation, pH 7.0 for reduction)

    • UV-transparent cuvettes or microplate

    • Spectrophotometer

  • Procedure (Forward Reaction):

    • Add the substrate, 3,5-dihydroxyhexadecanedioyl-CoA, and NAD+ to the reaction buffer in a cuvette.

    • Initiate the reaction by adding the LBP or DBP enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Kinetic Parameters of Peroxisomal Enzymes with this compound Derivatives

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ACOX1This compound
LBP (Hydratase)trans-2-Enoyl-5-hydroxyhexadecanedioyl-CoA
DBP (Hydratase)trans-2-Enoyl-5-hydroxyhexadecanedioyl-CoA
LBP (Dehydrogenase)3,5-Dihydroxyhexadecanedioyl-CoA
DBP (Dehydrogenase)3,5-Dihydroxyhexadecanedioyl-CoA

Visualizations

Diagram 1: Proposed Peroxisomal β-Oxidation Pathway for this compound

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix Substrate This compound Enoyl_CoA trans-2-Enoyl-5- hydroxyhexadecanedioyl-CoA Substrate->Enoyl_CoA ACOX1 (O2 -> H2O2) Hydroxyacyl_CoA 3,5-Dihydroxyhexadecanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA LBP/DBP (Hydratase) Ketoacyl_CoA 3-Keto-5-hydroxy- hexadecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LBP/DBP (Dehydrogenase) (NAD+ -> NADH) Shortened_Acyl_CoA 3-Hydroxytetradecanedioyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA

Caption: Proposed pathway for the peroxisomal β-oxidation of this compound.

Diagram 2: Experimental Workflow for ACOX1 Activity Assay

ACOX1_Workflow cluster_workflow ACOX1 Assay Workflow Prepare_Master_Mix Prepare Master Mix (Buffer, HRP, Amplex Red, FAD) Add_to_Plate Add Master Mix to 96-well Plate Prepare_Master_Mix->Add_to_Plate Add_Substrate Add this compound Add_to_Plate->Add_Substrate Initiate_Reaction Add ACOX1 Enzyme Add_Substrate->Initiate_Reaction Measure_Signal Measure Absorbance/Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Signal Analyze_Data Calculate Initial Rates Measure_Signal->Analyze_Data

Caption: Workflow for the spectrophotometric assay of ACOX1 activity.

Diagram 3: Logical Relationship of Bifunctional Enzyme Assays

Bifunctional_Assays Bifunctional_Enzyme LBP or DBP Hydratase_Activity Enoyl-CoA Hydratase Activity Bifunctional_Enzyme->Hydratase_Activity Dehydrogenase_Activity 3-Hydroxyacyl-CoA Dehydrogenase Activity Bifunctional_Enzyme->Dehydrogenase_Activity Hydratase_Assay Measure decrease in Abs at 263 nm Hydratase_Activity->Hydratase_Assay Dehydrogenase_Assay Measure increase in Abs at 340 nm Dehydrogenase_Activity->Dehydrogenase_Assay

References

Application Notes and Protocols for Studying 5-Hydroxyhexadecanedioyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the function of 5-hydroxyhexadecanedioyl-CoA, a key intermediate in fatty acid metabolism. The protocols outlined below are designed for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug discovery.

Introduction to this compound

This compound is a dicarboxylic acyl-CoA that is believed to be an intermediate in the metabolic pathway involving omega-oxidation of hexadecanedioic acid followed by peroxisomal beta-oxidation. This pathway is crucial for the detoxification of fatty acids and the generation of succinyl-CoA for the citric acid cycle, particularly under conditions of fasting or inborn errors of mitochondrial fatty acid oxidation.[1] Dysregulation of this pathway can lead to the accumulation of dicarboxylic acids, which is a hallmark of several metabolic disorders.

Metabolic Significance

The metabolic pathway involving this compound is primarily active under conditions where mitochondrial beta-oxidation is overwhelmed or impaired. Long-chain fatty acids undergo omega-oxidation in the endoplasmic reticulum to form dicarboxylic acids. These are then transported to peroxisomes for chain shortening via beta-oxidation. This compound is an intermediate in this peroxisomal beta-oxidation pathway.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Hexadecanedioic_Acid Hexadecanedioic Acid Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Hexadecanedioic_Acid->Omega_Hydroxylation Alcohol_Dehydrogenase Alcohol Dehydrogenase Omega_Hydroxylation->Alcohol_Dehydrogenase Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Alcohol_Dehydrogenase->Aldehyde_Dehydrogenase Hexadecanedioyl-CoA_Synthetase Hexadecanedioyl-CoA Synthetase Aldehyde_Dehydrogenase->Hexadecanedioyl-CoA_Synthetase Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioyl-CoA_Synthetase->Hexadecanedioyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Hexadecanedioyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase 5_Hydroxyhexadecanedioyl_CoA This compound Enoyl_CoA_Hydratase->5_Hydroxyhexadecanedioyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 5_Hydroxyhexadecanedioyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA_Thiolase Chain_shortened_dicarboxylic_acyl_CoA Chain-shortened dicarboxylic acyl-CoA 3_Ketoacyl_CoA_Thiolase->Chain_shortened_dicarboxylic_acyl_CoA Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA_Thiolase->Acetyl_CoA

Caption: Metabolic pathway of this compound.

Data Presentation

Quantitative data for this compound is scarce in the literature. The following tables summarize available data for related long-chain acyl-CoAs and the enzymes involved in their metabolism. This data can serve as a reference for designing and interpreting experiments.

Table 1: Tissue Concentrations of Long-Chain Acyl-CoAs (nmol/g wet weight)

Acyl-CoA SpeciesRat LiverRat HeartRat Skeletal MuscleReference
Total Long-Chain Acyl-CoA83 ± 1114.51 ± 2.114.35 ± 0.71[2][3]
C16:0-CoA25.1 ± 3.23.1 ± 0.40.9 ± 0.1[3]
C18:1-CoA15.4 ± 2.12.9 ± 0.30.8 ± 0.1[3]
C18:2-CoA10.2 ± 1.54.1 ± 0.51.2 ± 0.2[3]

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
Acetoacetyl-CoA48149Ralstonia eutropha[4]
3-Hydroxybutyryl-CoA--Human Heart[5]
Medium-chain 3-hydroxyacyl-CoAs-Higher ActivityPig Heart[6]
Long-chain 3-hydroxyacyl-CoAs-Lower ActivityPig Heart[6]

Experimental Models

A variety of experimental models can be employed to study the function of this compound and its metabolic pathway.

In Vitro Models
  • Isolated Peroxisomes: Peroxisomes can be isolated from rodent liver to study the beta-oxidation of dicarboxylic acids in a cell-free system.

  • Recombinant Enzymes: The enzymes involved in the pathway, such as acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase, can be expressed and purified to study their kinetics and substrate specificity.

Cell-Based Models
  • Primary Hepatocytes: These cells provide a physiologically relevant model to study hepatic fatty acid metabolism.

  • Patient-Derived Fibroblasts: Fibroblasts from patients with inborn errors of fatty acid oxidation are invaluable for studying the consequences of specific enzyme deficiencies on the dicarboxylic acid oxidation pathway.[7][8][9]

Animal Models
  • Mouse Models of Fatty Acid Oxidation Disorders: Knockout mouse models for various acyl-CoA dehydrogenases (e.g., VLCAD, LCAD) and peroxisomal enzymes (e.g., ACOX1) are available and can be used to investigate the in vivo role of the omega-oxidation and peroxisomal beta-oxidation pathways.[10][11][12]

  • Diet-Induced Models: Feeding mice a high-fat diet can induce the expression of enzymes involved in fatty acid oxidation, providing a model to study the regulation of the dicarboxylic acid pathway.

Experimental_Models cluster_InVitro In Vitro Models cluster_CellBased Cell-Based Models cluster_Animal Animal Models Isolated_Peroxisomes Isolated Peroxisomes Study_of_5HHD_CoA Studying this compound Function Isolated_Peroxisomes->Study_of_5HHD_CoA Recombinant_Enzymes Recombinant Enzymes Recombinant_Enzymes->Study_of_5HHD_CoA Primary_Hepatocytes Primary Hepatocytes Primary_Hepatocytes->Study_of_5HHD_CoA Patient_Fibroblasts Patient-Derived Fibroblasts Patient_Fibroblasts->Study_of_5HHD_CoA FAOD_Mouse_Models FAOD Mouse Models FAOD_Mouse_Models->Study_of_5HHD_CoA Diet_Induced_Models Diet-Induced Models Diet_Induced_Models->Study_of_5HHD_CoA

Caption: Experimental models for studying 5-HHD-CoA function.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-Hydroxyhexadecanedioic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of 5-Hydroxyhexadecanedioic Acid:

    • Dissolve 5-hydroxyhexadecanedioic acid, DCC, and NHS in DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Extract the filtrate with ethyl acetate and wash with sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the NHS ester of 5-hydroxyhexadecanedioic acid.

    • Purify the NHS ester by silica gel column chromatography.

  • Synthesis of this compound:

    • Dissolve the purified NHS ester in a mixture of DMF and sodium bicarbonate buffer.

    • Add a solution of Coenzyme A in the same buffer.

    • Stir the reaction at room temperature for 2-4 hours.

    • Purify the resulting this compound by reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is a general guide and may require optimization for your specific instrument and sample type.

Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a cold methanol/chloroform solution.

  • Add an internal standard (e.g., a commercially available odd-chain or stable isotope-labeled acyl-CoA).

  • Centrifuge to pellet the protein and debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from high aqueous to high organic over 10-20 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Precursor Ion (Q1): The calculated m/z of protonated this compound.

      • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine portion).

Data Analysis:

  • Quantify the peak area of this compound relative to the internal standard.

  • Generate a standard curve using synthesized this compound to determine the absolute concentration in the samples.

Protocol 3: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

  • Cell or tissue homogenate containing 3-hydroxyacyl-CoA dehydrogenase

  • This compound (substrate)

  • NAD+

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the cell/tissue homogenate.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental_Workflow cluster_Synthesis Synthesis cluster_Quantification Quantification cluster_ActivityAssay Enzyme Activity Assay Synthesize_5HHD_CoA Synthesize 5-HHD-CoA LC_MS_MS LC-MS/MS Analysis Synthesize_5HHD_CoA->LC_MS_MS Spectrophotometric_Assay Spectrophotometric Assay Synthesize_5HHD_CoA->Spectrophotometric_Assay Sample_Preparation Sample Preparation (Tissue/Cells) Sample_Preparation->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Prepare_Homogenate Prepare Cell/Tissue Homogenate Prepare_Homogenate->Spectrophotometric_Assay Calculate_Activity Calculate Enzyme Activity Spectrophotometric_Assay->Calculate_Activity

Caption: General experimental workflow.

Troubleshooting

  • Low yield in synthesis: Ensure all reagents are anhydrous and of high purity. Optimize reaction times and temperatures.

  • Poor signal in LC-MS/MS: Optimize sample preparation to minimize ion suppression. Adjust chromatography conditions for better peak shape and separation.

  • High background in enzyme assay: Use a blank reaction without the substrate to subtract the background rate of NAD+ reduction.

Conclusion

The study of this compound is essential for a complete understanding of fatty acid metabolism and its role in health and disease. The experimental models and protocols provided in these application notes offer a framework for researchers to investigate the function of this important metabolite and to identify potential therapeutic targets for metabolic disorders.

References

Application Notes and Protocols for the Genetic Manipulation of 5-Hydroxyhexadecanedioyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of metabolic pathways for the production of 5-hydroxyhexadecanedioyl-CoA, a long-chain ω-hydroxy dicarboxylic acid. The protocols outlined below are intended for use by researchers with a foundational knowledge of molecular biology, microbiology, and analytical chemistry.

Introduction

This compound is a derivative of hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid (DCA). Long-chain DCAs are valuable platform chemicals used in the synthesis of polymers, lubricants, adhesives, and fragrances. Biotechnological production of DCAs from renewable feedstocks offers a sustainable alternative to traditional chemical synthesis. The metabolic engineering strategies described herein focus on the expression of ω-oxidation pathways in microbial hosts and the elimination of competing metabolic pathways to enhance product yield.

The core of this process involves a three-step enzymatic cascade:

  • ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP450) introduces a hydroxyl group at the terminal (ω) carbon of a C16 fatty acid (hexadecanoic acid).

  • Oxidation to Aldehyde: An alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde.

  • Oxidation to Carboxylic Acid: An aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to a carboxylic acid, forming the dicarboxylic acid.

  • Activation to CoA-ester: A CoA ligase activates the dicarboxylic acid to its corresponding CoA ester.

The intermediate, this compound, is formed during this process. The primary strategies to enhance the production of this and other DCAs involve:

  • Overexpression of the ω-oxidation pathway enzymes: Increasing the expression of CYP450, its redox partner NADPH-cytochrome P450 reductase (CPR), ADH, and ALDH.

  • Deletion of the β-oxidation pathway: Knocking out genes encoding for acyl-CoA oxidases (POX) to prevent the degradation of fatty acids and dicarboxylic acids.

  • Optimization of fermentation conditions: Employing fed-batch strategies to maintain optimal substrate and nutrient levels and maximize productivity.

Data Presentation

Table 1: Quantitative Data on Long-Chain Dicarboxylic Acid Production in Engineered Microbes
MicroorganismGenetic ModificationsSubstrateProductTiter (mg/L)Reference
Escherichia coliHeterologous expression of CYP450-monooxygenase systemDodecanoic acid (C12)Dodecanedioic acid159[1]
Escherichia coliHeterologous expression of CYP450-monooxygenase systemTetradecanoic acid (C14)Tetradecanedioic acid410[1]
Candida tropicalisβ-oxidation blocked (POX genes disrupted), CYP450 & CPR amplifiedAlkanes/Fatty acids (C12-C22)Dicarboxylic acids>100,000[2][3]
Wickerhamiella sorbophilaβ-oxidation blockedMethyl laurate (C12)Dodecanedioic acid92,500[4]
Saccharomyces cerevisiaeEngineered for fatty acid overproductionGlucoseFree fatty acids (C16-C18)10,400[5]

Signaling Pathways and Experimental Workflows

ω-Oxidation and β-Oxidation Pathways

The following diagram illustrates the engineered metabolic pathway for dicarboxylic acid production and the competing β-oxidation pathway that is a target for deletion.

metabolic_pathway fatty_acid Hexadecanoic Acid omega_hydroxy_fa 16-Hydroxyhexadecanoic Acid fatty_acid->omega_hydroxy_fa CYP450/CPR acyl_coa Hexadecanoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase omega_oxo_fa 16-Oxohexadecanoic Acid omega_hydroxy_fa->omega_oxo_fa ADH dca Hexadecanedioic Acid omega_oxo_fa->dca ALDH dca_coa Hexadecanedioyl-CoA dca->dca_coa CoA Ligase hydroxy_dca_coa This compound dca_coa->hydroxy_dca_coa Hydratase enoyl_coa Trans-2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Oxidase (POX) [Deletion Target] hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa C14-Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase omega_oxidation ω-Oxidation Pathway (Overexpressed) beta_oxidation β-Oxidation Pathway (Target for Deletion) experimental_workflow strain_selection 1. Host Strain Selection (e.g., C. tropicalis, E. coli) gene_synthesis 2. Gene Synthesis & Codon Optimization (CYP450, CPR, ADH, ALDH) strain_selection->gene_synthesis beta_ox_ko 4. β-Oxidation Pathway Knockout (e.g., CRISPR/Cas9) strain_selection->beta_ox_ko vector_construction 3. Expression Vector Construction gene_synthesis->vector_construction transformation 5. Transformation into Host Strain vector_construction->transformation beta_ox_ko->transformation screening 6. Screening and Verification of Engineered Strains transformation->screening fermentation 7. Fed-Batch Fermentation & Biotransformation screening->fermentation analysis 8. Quantification by LC-MS/MS fermentation->analysis optimization 9. Process Optimization analysis->optimization optimization->fermentation Iterative Improvement

References

Troubleshooting & Optimization

Technical Support Center: Detection of 5-hydroxyhexadecanedioyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 5-hydroxyhexadecanedioyl-CoA in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in plasma?

A1: The primary challenges include:

  • Low Endogenous Concentrations: this compound is a metabolite expected to be present at very low concentrations in plasma, making its detection difficult without sensitive analytical methods.

  • Sample Stability: Acyl-CoA esters are susceptible to enzymatic degradation by acyl-CoA hydrolases present in plasma. This can lead to underestimation of the analyte concentration.

  • Matrix Effects: Plasma is a complex matrix containing numerous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.

  • Lack of Commercial Standards: The absence of a commercially available analytical standard for this compound and its isotopically labeled counterpart makes method development and accurate quantification challenging.

  • Physicochemical Properties: The molecule possesses both a long hydrophobic acyl chain and a polar CoA moiety, which can complicate extraction and chromatographic separation.

Q2: Why is an internal standard crucial for the quantification of this compound?

A2: An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled this compound), is essential for accurate quantification. It is added to the sample at the beginning of the workflow and experiences the same sample processing variations, extraction inefficiencies, and matrix effects as the endogenous analyte. By normalizing the signal of the analyte to the signal of the IS, these variations can be corrected, leading to more accurate and precise results.

Q3: What are the recommended storage conditions for plasma samples to minimize degradation of this compound?

A3: To minimize enzymatic degradation, plasma samples should be collected using an anticoagulant (e.g., EDTA), immediately placed on ice, and centrifuged at 4°C to separate the plasma. The plasma should be snap-frozen in liquid nitrogen and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles. The addition of protease and esterase inhibitors to the collection tubes can also be considered.

Q4: What is the metabolic origin of this compound?

A4: Long-chain dicarboxylic acids are formed from monocarboxylic fatty acids through ω-oxidation, a process that occurs in the endoplasmic reticulum. These dicarboxylic acids are then activated to their CoA esters and can undergo further metabolism, including hydroxylation and β-oxidation, primarily in peroxisomes. The presence of this compound in plasma may be indicative of specific metabolic pathways or dysregulations.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for the Analyte 1. Analyte concentration is below the limit of detection (LOD). 2. Degradation of the analyte during sample preparation. 3. Inefficient extraction. 4. Ion suppression due to matrix effects. 5. Incorrect mass spectrometer settings. 1. Increase sample volume or concentrate the extract. 2. Work quickly on ice, use protease/esterase inhibitors, and minimize sample processing time. 3. Optimize the solid-phase extraction (SPE) protocol (see Experimental Protocols section). 4. Improve sample cleanup, consider derivatization, and use a stable isotope-labeled internal standard. 5. Optimize MS parameters (e.g., cone voltage, collision energy) using a surrogate analyte or a synthesized standard.
High Variability Between Replicates 1. Inconsistent sample preparation. 2. Variable matrix effects. 3. Instability of the analyte in the autosampler. 1. Ensure precise and consistent execution of the extraction protocol. Consider automation. 2. Use a stable isotope-labeled internal standard to correct for variability. 3. Keep the autosampler at a low temperature (e.g., 4°C) and analyze samples in a timely manner.
Poor Peak Shape in Chromatography 1. Inappropriate chromatographic column or mobile phase. 2. Interference from co-eluting matrix components. 3. Analyte adsorption to the analytical column or LC system. 1. Use a C18 column with a suitable gradient of an acidic mobile phase (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). 2. Optimize the chromatographic gradient to improve separation from interferences. 3. Consider using a column with different chemistry or adding a chelating agent like EDTA to the mobile phase in trace amounts.
Inability to Confirm Analyte Identity 1. Lack of a reference standard. 2. Interference from an isobaric compound. 1. Synthesize a small amount of the analytical standard for confirmation.[1][2] 2. Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement. Develop a multi-reaction monitoring (MRM) method with at least two transitions if using a triple quadrupole mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Plasma

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological matrices.

Materials:

  • Plasma sample

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.7

  • SPE cartridges (e.g., C18 or a specialized lipid-retaining phase)

  • Methanol

  • Water

  • Elution solvent (e.g., 2% acetic acid in 80% methanol)

  • Stable isotope-labeled internal standard (if available)

Procedure:

  • Thaw plasma samples on ice.

  • Spike the plasma with the internal standard.

  • Precipitate proteins by adding 3 volumes of cold ACN:IPA (1:1, v/v). Vortex vigorously.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge with 1 volume of methanol followed by 1 volume of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2 volumes of water to remove polar interferences.

  • Wash the cartridge with 2 volumes of 40% methanol in water to remove less hydrophobic interferences.

  • Elute the this compound with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Derivatization of the Hydroxyl Group (Optional, for Improved Sensitivity)

Derivatization of the hydroxyl group can improve chromatographic properties and ionization efficiency. This is a general approach and would require optimization.

Materials:

  • Dried plasma extract

  • Pyridine

  • Derivatizing reagent (e.g., Picolinoyl chloride or another suitable agent for hydroxyl groups)

  • Acetonitrile

Procedure:

  • To the dried extract, add 50 µL of pyridine.

  • Add 20 µL of the derivatizing reagent solution (e.g., 10 mg/mL in acetonitrile).

  • Incubate the mixture at 60°C for 30 minutes.

  • Evaporate the solvent under nitrogen.

  • Reconstitute the residue in the LC-MS/MS mobile phase.

Quantitative Data Summary

Table 1: Representative LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition Precursor ion (M+H)⁺ → Product ion (specific fragment)

Note: The exact MRM transition for this compound would need to be determined by infusing a standard or through in-silico fragmentation prediction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction protein_precip->spe derivatization Derivatization (Optional) spe->derivatization lcms LC-MS/MS Analysis spe->lcms derivatization->lcms If performed data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the analysis of this compound in plasma.

dicarboxylic_acid_metabolism fatty_acid Long-Chain Fatty Acid omega_oxidation ω-Oxidation (Endoplasmic Reticulum) fatty_acid->omega_oxidation dicarboxylic_acid Dicarboxylic Acid omega_oxidation->dicarboxylic_acid coa_activation CoA Activation dicarboxylic_acid->coa_activation dicarboxylyl_coa Dicarboxylyl-CoA coa_activation->dicarboxylyl_coa hydroxylation Hydroxylation dicarboxylyl_coa->hydroxylation hydroxy_dicarboxylyl_coa This compound hydroxylation->hydroxy_dicarboxylyl_coa beta_oxidation β-Oxidation (Peroxisomes) hydroxy_dicarboxylyl_coa->beta_oxidation shorter_dcas Shorter-Chain Dicarboxylic Acyl-CoAs beta_oxidation->shorter_dcas

Caption: Simplified metabolic pathway of dicarboxylic acid formation and metabolism.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low/No Analyte Signal degradation Analyte Degradation? start->degradation extraction Inefficient Extraction? start->extraction matrix_effects Matrix Effects? start->matrix_effects sensitivity Low MS Sensitivity? start->sensitivity sol_degradation Improve Sample Handling (Ice, Inhibitors) degradation->sol_degradation sol_extraction Optimize SPE Protocol extraction->sol_extraction sol_matrix Improve Cleanup, Use IS matrix_effects->sol_matrix sol_sensitivity Optimize MS Parameters, Consider Derivatization sensitivity->sol_sensitivity

Caption: Troubleshooting decision tree for low or no analyte signal.

References

Overcoming instability of 5-hydroxyhexadecanedioyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in handling and analyzing 5-hydroxyhexadecanedioyl-CoA. Given its structure as a long-chain, hydroxylated, dicarboxylic acyl-CoA, this molecule is prone to instability during sample preparation. This guide offers detailed protocols and solutions to mitigate degradation and ensure accurate quantification.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during the extraction and analysis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Recovery of this compound 1. Enzymatic Degradation: Endogenous enzymes such as dehydrogenases and thioesterases can rapidly degrade the analyte upon cell lysis.[1] 2. Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH. The hydroxyl group may be prone to oxidation. 3. Inefficient Extraction: The dicarboxylic nature of the molecule may affect its solubility and partitioning into organic solvents.1. Minimize Enzymatic Activity: Work quickly and keep samples on ice or at 4°C at all times. Flash-freeze tissues in liquid nitrogen immediately after collection.[2] Homogenize in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzyme activity.[2][3] 2. Maintain Chemical Integrity: Use fresh, high-purity solvents. Avoid prolonged exposure to strong acids or bases. Process samples promptly after extraction. 3. Optimize Extraction: Ensure thorough homogenization of the tissue or cell pellet.[2] A combination of a polar organic solvent (e.g., acetonitrile) and a slightly less polar one (e.g., isopropanol) can improve recovery of dicarboxylic acyl-CoAs.[2][3]
High Variability Between Replicates 1. Inconsistent Sample Handling: Minor differences in the time taken to process each sample can lead to varying degrees of degradation. 2. Sample Heterogeneity: Uneven distribution of the analyte within the tissue or cell pellet. 3. Pipetting Errors: Inaccurate pipetting of small volumes of internal standard or solvents.1. Standardize Workflow: Process all samples in parallel and minimize time between steps. Use a consistent workflow for all replicates. 2. Ensure Homogeneity: Thoroughly homogenize the entire sample before taking an aliquot for extraction. 3. Use an Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a similar odd-chain dicarboxylic acyl-CoA) at the very beginning of the extraction process to account for variability.[2]
Poor Chromatographic Peak Shape (Tailing or Broadening) 1. Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of acyl-CoAs. 2. Column Contamination: Buildup of matrix components on the LC column. 3. Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection.1. Adjust Mobile Phase: For dicarboxylic acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape on a C18 column. Experiment with different pH values and solvent compositions. 2. Column Washing: Implement a robust column wash step between injections to remove contaminants. 3. Maintain Low Temperature: Keep the autosampler temperature at 4°C to minimize degradation in the reconstituted samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing tissues or cells intended for this compound analysis?

A1: Immediate processing of fresh samples is always best to prevent degradation.[2] If storage is unavoidable, flash-freeze the samples in liquid nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the analyte.[2]

Q2: I am seeing a loss of my analyte during the solvent evaporation step. How can I prevent this?

A2: Long-chain acyl-CoAs can be sensitive to heat. If you are using a nitrogen evaporator, ensure the temperature is kept low (room temperature is often sufficient) and do not evaporate to complete dryness, which can make reconstitution difficult.[2] Reconstituting in a solvent mixture that is compatible with your LC-MS mobile phase is also crucial for stability.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways are likely both enzymatic and chemical. Enzymatically, the 5-hydroxy position could be a target for dehydrogenases, and the thioester bond can be cleaved by thioesterases.[1] Chemically, the thioester bond is susceptible to hydrolysis, particularly at alkaline pH. The molecule's dicarboxylic nature suggests it is a substrate for beta-oxidation within peroxisomes or mitochondria.[4][5]

Q4: Can I use a standard protein precipitation protocol with acetonitrile (B52724) for extraction?

A4: While protein precipitation with acetonitrile is a common technique, for a dicarboxylic acyl-CoA, it might not be the most efficient method. A liquid-liquid extraction following homogenization in an acidic buffer is often more effective for long-chain acyl-CoAs.[2][3] This is because the dicarboxylic nature may increase its polarity compared to monocarboxylic acyl-CoAs, affecting its solubility.

Quantitative Data Summary

The stability and recovery of this compound are highly dependent on the experimental conditions. The following table summarizes key quantitative parameters for sample preparation.

Parameter Recommended Condition Rationale Reference
Storage Temperature -80°C (long-term)Minimizes enzymatic and chemical degradation.[2]
Homogenization Buffer pH 4.9Inhibits the activity of many degradative enzymes.[2][3]
Extraction Solvents Acetonitrile & Isopropanol (B130326)Effective for extracting long-chain acyl-CoAs from the aqueous homogenate.[2][3]
Autosampler Temperature 4°CReduces the rate of degradation of the analyte in the reconstituted sample prior to injection.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized for stability.[2][3]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), high-purity

  • Isopropanol, high-purity

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol (B129727)

  • 2% Formic Acid

  • 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of isopropanol to the homogenate and vortex. Then, add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the sample in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

Visualizations

Degradation Pathway

Potential Degradation Pathways A This compound B 5-oxo-hexadecanedioyl-CoA A->B Dehydrogenase C Hexadecanedioyl-CoA + H2O A->C Thioesterase / Hydrolysis D Beta-oxidation products A->D Beta-oxidation Sample Preparation Workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_purification Purification & Analysis A Tissue/Cell Collection B Flash Freeze (-196°C) A->B C Store at -80°C B->C D Homogenize in Acidic Buffer C->D E Add Organic Solvents (ACN/Isopropanol) D->E F Centrifuge E->F G Collect Supernatant F->G H Solid-Phase Extraction G->H I Evaporate & Reconstitute H->I J LC-MS/MS Analysis I->J

References

Technical Support Center: 5-Hydroxyhexadecanedioyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 5-hydroxyhexadecanedioyl-CoA. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by the stage of the experimental process, from substrate and enzyme preparation to data interpretation.

Section 1: Substrate-Related Issues

Q1: My assay shows no or very low activity. Could the this compound substrate be the problem?

A1: Yes, substrate integrity is critical. Long-chain acyl-CoAs, including dicarboxylic derivatives, are susceptible to degradation. Consider the following:

  • Hydrolysis: Acyl-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH, leading to hydrolysis of the thioester bond.[1] It is recommended to prepare fresh substrate solutions for each experiment.

  • Storage: Store the powdered form of this compound at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the molecule.[2]

  • Purity: Verify the purity of your substrate stock. Impurities can inhibit the enzyme or interfere with detection methods. Quantification of acyl-CoAs can be challenging due to their instability.[1]

Q2: I'm observing a high background signal in my no-enzyme control wells. What could be causing this?

A2: A high background signal often points to non-enzymatic reactions or contamination.

  • Substrate Instability: As mentioned, this compound can degrade. The resulting free Coenzyme A (CoASH) may react with detection reagents in coupled assays (e.g., Ellman's reagent, DTNB), leading to a false positive signal.[3]

  • Contaminating Thiols: If your assay measures the release of CoASH, ensure your buffers and reagents are free from other thiol-containing compounds like DTT or β-mercaptoethanol, unless they are a required component, in which case their concentration must be consistent across all wells.[3]

  • Reagent Contamination: One of your assay components (buffer, cofactors) could be contaminated with a product that generates a signal.

Section 2: Enzyme-Related Issues

Q3: The reaction rate is much lower than expected. How can I be sure my enzyme is active?

A3: Low enzyme activity is a common issue. Systematically check these factors:

  • Enzyme Storage and Handling: Enzymes are sensitive to temperature. Always store them at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer) and keep them on ice during experiment preparation.[4] Avoid repeated freeze-thaw cycles.[2]

  • Enzyme Concentration: Verify the enzyme concentration. If it's too low, the reaction rate will be slow and difficult to measure accurately.[2] Conversely, if the enzyme concentration is too high relative to the substrate, the reaction may complete too quickly to measure the initial velocity.[4]

  • Positive Control: Run a positive control with a substrate known to work well with your enzyme. This confirms that the enzyme is active and the general assay setup is correct.[4]

  • Cofactor Requirements: Ensure all necessary cofactors (e.g., NAD+, FAD, Mg²⁺) are present at their optimal concentrations. Their absence or suboptimal levels can severely limit enzyme activity.

Q4: My results are inconsistent between replicates and experiments. What could be the cause?

A4: Inconsistent results often stem from procedural variability or enzyme instability.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated enzyme, can lead to large variations. Always use calibrated pipettes.[5] Preparing a master mix for your reactions can help ensure consistency.[5]

  • Enzyme Inactivation: The enzyme may be losing activity over the course of the experiment. This can happen if it's left at room temperature for too long or if the assay conditions (e.g., pH) are suboptimal, causing denaturation.[2]

  • Reagent Preparation: Ensure all components are completely thawed and mixed thoroughly before use.[5] Inhomogeneity in reagent solutions can lead to variability.

Section 3: Assay Conditions & Data Interpretation

Q5: The reaction starts fast but then plateaus quickly, even with plenty of substrate left. Why is this happening?

A5: This typically indicates product inhibition, substrate depletion, or a change in assay conditions.

  • Product Inhibition: The product of the reaction (e.g., the corresponding acyl-CoA without the hydroxyl group, or the cleaved CoA) may be binding to the enzyme and inhibiting its activity.

  • Cofactor Depletion: In a continuous assay, a required cofactor (like NAD+) might be fully consumed, halting the reaction.

  • pH Shift: The enzymatic reaction itself might alter the pH of the buffer, moving it away from the enzyme's optimal pH and thus reducing its activity.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for an extended period.

Q6: I am using a coupled assay, and the results are confusing. How do I troubleshoot this?

A6: Coupled assays are powerful but can be complex.

  • The Coupling Enzyme is Rate-Limiting: The activity of the second (or third) enzyme must be significantly higher than your primary enzyme. If not, the rate you measure will be that of the slower coupling enzyme, not your enzyme of interest.

  • Interference: Components in your primary reaction could inhibit the coupling enzyme(s). Run a control where you add the expected product of your primary reaction to test the coupling system independently.

  • Contaminants: Contaminating enzymes in your primary enzyme preparation could react with substrates in the coupling system, creating artifacts.[6] For example, a contaminating NADH oxidase could interfere with a dehydrogenase-coupled assay that measures NADH consumption.

Quantitative Data Summary

Understanding the potential for inhibition is crucial. Long-chain acyl-CoAs can act as allosteric regulators or competitive inhibitors for various enzymes. While data for this compound is not widely available, the following table provides examples of inhibitory concentrations (IC₅₀) for other long-chain acyl-CoAs against human lipoxygenase (LOX) isozymes, illustrating their potential for off-target effects.

Table 1: IC₅₀ Values of Various Acyl-CoAs Against Human Lipoxygenase Isozymes

Acyl-CoA Derivative h5-LOX (µM) h12-LOX (µM) h15-LOX-1 (µM) h15-LOX-2 (µM)
Palmitoyl-CoA (16:0) 3.3 ± 0.3 >200 10 ± 2 2.0 ± 0.2
Palmitoleoyl-CoA (16:1) 2.0 ± 0.4 >200 11 ± 2 1.1 ± 0.1
Stearoyl-CoA (18:0) >50 >200 4.2 ± 0.5 0.81 ± 0.08
Oleoyl-CoA (18:1) >50 32 ± 4 7.2 ± 0.9 0.62 ± 0.07
Linoleoyl-CoA (18:2) >50 >200 >50 1.2 ± 0.1

Data adapted from a study on acyl-CoA inhibition of lipoxygenase isozymes.[7] This demonstrates that structurally similar lipids can be potent inhibitors and should be considered a potential source of assay interference.

Experimental Protocols & Visualized Workflows

Protocol 1: General LC-MS/MS Method for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoAs.[8][9]

1. Sample Preparation (from cell/tissue lysates): a. Quench metabolic activity by adding the cell pellet or tissue homogenate to an ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).[10] b. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried extract in a suitable buffer (e.g., 5% methanol in water with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column.[8] b. Mobile Phase: Employ a gradient elution using mobile phase A (e.g., water with 10 mM ammonium hydroxide (B78521) or another ion-pairing agent) and mobile phase B (e.g., acetonitrile).[8] c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[8] d. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for most CoA esters involves the neutral loss of the 507 m/z fragment corresponding to the ADP-pantetheine phosphate (B84403) moiety.[9] The specific precursor ion for this compound would need to be calculated based on its exact mass.

Protocol 2: Spectrophotometric Coupled Assay for an Acyl-CoA Dehydrogenase

This protocol describes a general approach to measure the activity of a dehydrogenase that uses this compound and produces a product that can be further oxidized by a coupling enzyme, resulting in the reduction of NAD⁺ to NADH, which is monitored at 340 nm.

1. Reagent Preparation: a. Assay Buffer: 100 mM Tris-HCl, pH 7.5. b. Substrate: 10 mM this compound in water (prepare fresh). c. Cofactor: 50 mM NAD⁺ in water. d. Coupling Enzyme: A suitable dehydrogenase that acts on the product of the primary reaction (e.g., enoyl-CoA hydratase), at a high activity level (e.g., >10 units/mL). e. Primary Enzyme: Your enzyme of interest, diluted in assay buffer.

2. Assay Procedure: a. Prepare a master mix in a microcuvette or 96-well plate containing assay buffer, NAD⁺, and the coupling enzyme. b. Add the primary enzyme to initiate any background reactions; incubate for 2-3 minutes to establish a baseline. c. Initiate the primary reaction by adding the this compound substrate. d. Immediately begin monitoring the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer. e. The rate of reaction is the initial linear slope of the absorbance change over time.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree.

G prep 1. Reagent Preparation mix 2. Reaction Setup/Mixing prep->mix incubate 3. Incubation mix->incubate detect 4. Signal Detection incubate->detect analyze 5. Data Analysis detect->analyze

Caption: A typical workflow for an enzymatic assay.

G p1 Problem: No or Low Signal q1 Substrate OK? p1->q1 q2 Enzyme Active? p1->q2 q3 Assay Conditions Optimal? p1->q3 q4 Detection Method Working? p1->q4 s1a Check Purity & Storage q1->s1a No s1b Prepare Fresh Solution q1->s1b No s2a Run Positive Control q2->s2a No s2b Check Storage & Avoid Freeze-Thaw q2->s2b No s3a Verify pH, Temp, Cofactors q3->s3a No s3b Check for Inhibitors q3->s3b No s4a Check Instrument Settings q4->s4a No s4b Validate Detection Reagents q4->s4b No

Caption: A troubleshooting decision tree for low signal.

References

Preventing degradation of 5-hydroxyhexadecanedioyl-CoA in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-hydroxyhexadecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a long-chain dicarboxylic acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, it is a key metabolic intermediate. Its stability is a concern in experimental settings because it can be rapidly degraded by cellular enzymes or due to the inherent instability of the thioester bond in aqueous solutions.[1] This degradation can lead to inconsistent and unreliable experimental results.

Q2: What are the primary pathways of this compound degradation in cell culture?

The primary degradation pathways for this compound in cell culture are enzymatic hydrolysis and peroxisomal β-oxidation.

  • Enzymatic Hydrolysis: Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and coenzyme A.[2][3] These enzymes are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes.[3]

  • Peroxisomal β-oxidation: As a dicarboxylic acid, this compound is a likely substrate for peroxisomal β-oxidation. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain.[3]

Q3: Are there any non-enzymatic factors that contribute to the degradation of this compound?

Yes, the thioester bond in acyl-CoAs is inherently unstable in aqueous solutions and is susceptible to hydrolysis, especially with repeated freeze-thaw cycles.[1] It is crucial to properly handle and store this compound solutions to minimize non-enzymatic degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

This is often the first indication that the compound may be degrading in your cell culture medium.

Possible Cause Troubleshooting Steps
Enzymatic degradation by components in serum. 1. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the concentration of fetal bovine serum (FBS) during the experiment. 2. Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium. 3. Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some heat-labile enzymes and may reduce the rate of degradation.
Cellular enzymatic degradation (e.g., by thioesterases). 1. Inhibitor Treatment: Consider co-treatment with a broad-spectrum thioesterase inhibitor. Note that inhibitors may have off-target effects and should be carefully controlled for. 2. Optimize Incubation Time: For initial experiments, perform a time-course study to determine the optimal incubation time before significant degradation occurs.
Non-enzymatic degradation in media. 1. Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted solutions. 2. pH Monitoring: Regularly check the pH of your culture medium, as pH extremes can accelerate hydrolysis. The optimal range is typically 7.2-7.4.
Issue 2: High variability in quantitative measurements of intracellular this compound.

If you are quantifying the intracellular concentration of this compound (e.g., by LC-MS), high variability can be due to degradation during sample processing.

Possible Cause Troubleshooting Steps
Degradation during cell harvesting and lysis. 1. Rapid Processing on Ice: Perform all cell harvesting and lysis steps on ice and as quickly as possible to minimize enzymatic activity. 2. Acidic Lysis Buffer: Use a lysis buffer containing a strong acid (e.g., 10% trichloroacetic acid) to precipitate proteins and inactivate enzymes. Acyl-CoAs are more stable under acidic conditions.[1]
Multiple Freeze-Thaw Cycles of Samples or Standards. 1. Aliquot Samples: Store extracted samples and stock solutions of this compound in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Inaccurate Quantification. 1. Use of Internal Standards: For mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard is highly recommended to account for sample loss and matrix effects.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol allows you to determine the rate of degradation of this compound in your specific cell culture medium.

  • Preparation:

    • Prepare your complete cell culture medium (with and without serum, and with heat-inactivated serum if desired).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a multi-well plate, add your complete cell culture medium to wells.

    • Spike the medium with a known concentration of this compound.

    • Include wells with and without cells to differentiate between chemical and cellular degradation.

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium from the wells.

    • Immediately quench any enzymatic activity by adding an equal volume of ice-cold methanol (B129727).

    • Store the collected aliquots at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of intact this compound in each aliquot using a validated LC-MS/MS method.

    • Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life.

Protocol 2: Extraction of this compound from Cultured Cells for LC-MS Analysis

This protocol is designed for the efficient extraction of acyl-CoAs from cell cultures.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add ice-cold extraction solvent (e.g., 80% methanol containing an internal standard) to the cells.

    • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, resuspend the pellet in the extraction solvent.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the protein precipitate.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Dry the extract using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Quantitative Data Summary

The following table is a template for summarizing quantitative data from stability experiments. Researchers should populate this table with their own experimental results.

Condition Time Point (hours) Concentration of this compound (µM) Percent Remaining
Cell-free medium + 10% FBS 0100%
2
4
8
12
24
Cell-free medium + 10% Heat-Inactivated FBS 0100%
2
4
8
12
24
Cell-free medium (serum-free) 0100%
2
4
8
12
24
Medium with Cells + 10% FBS 0100%
2
4
8
12
24

Visualizations

degradation_pathway extracellular This compound (in cell culture medium) intracellular Intracellular This compound extracellular->intracellular Cellular Uptake hydrolysis_products 5-hydroxyhexadecanedioic acid + CoASH intracellular->hydrolysis_products beta_oxidation Peroxisomal β-oxidation intracellular->beta_oxidation chain_shortened Chain-shortened dicarboxylic acyl-CoAs beta_oxidation->chain_shortened acot Acyl-CoA Thioesterases (ACOTs) acot->intracellular Hydrolysis pbox Peroxisomal Enzymes pbox->beta_oxidation Oxidation

Caption: Putative degradation pathways of this compound in cell culture.

experimental_workflow start Start: Hypothesis of This compound instability protocol1 Protocol 1: Assess stability in cell culture medium (with/without cells, +/- serum) start->protocol1 lcms1 LC-MS/MS Analysis: Quantify remaining compound protocol1->lcms1 decision1 Is degradation significant? lcms1->decision1 troubleshoot Troubleshooting: - Reduce/remove serum - Heat-inactivate serum - Add thioesterase inhibitors decision1->troubleshoot Yes protocol2 Protocol 2: Extract intracellular acyl-CoAs decision1->protocol2 No troubleshoot->protocol1 Re-evaluate lcms2 LC-MS/MS Analysis: Quantify intracellular concentration protocol2->lcms2 end End: Optimized experimental conditions and reliable data lcms2->end

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Quantification of 5-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-hydroxyhexadecanedioyl-CoA and related long-chain dicarboxylic acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1] For this compound, which is often analyzed in complex biological samples like plasma or tissue homogenates, matrix components such as phospholipids (B1166683), salts, and other endogenous metabolites can suppress or enhance its signal in the mass spectrometer. This interference can lead to inaccurate and imprecise quantification.[2] Ion suppression is the more common issue, where the presence of matrix components reduces the analyte's signal intensity.[1][2]

Q2: What are the primary sources of matrix effects in acyl-CoA analysis?

A2: The primary sources of matrix effects in acyl-CoA analysis, particularly when using electrospray ionization (ESI), are phospholipids from biological membranes. These molecules are often present at high concentrations and can co-elute with the analytes of interest, competing for ionization and leading to signal suppression. Other potential sources include salts from buffers, anticoagulants used in blood collection, and other small molecule metabolites.[3]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and reducing matrix effects.[4] SPE cartridges, such as reversed-phase (C18) or mixed-mode anion exchange, can be used to isolate acyl-CoAs from interfering compounds.[5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from matrix components based on their differential solubility in immiscible solvents.[2]

  • Protein Precipitation (PPT): While a quick and simple method, PPT is generally less effective at removing phospholipids and may result in significant ion suppression.[2] If used, further cleanup steps are recommended.

Q4: What is the recommended ionization mode for the LC-MS/MS analysis of this compound?

A4: For the analysis of acyl-CoAs, positive ion mode electrospray ionization (ESI+) is often more sensitive than negative ion mode.[6] In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, which can be used for sensitive and specific detection in multiple reaction monitoring (MRM) mode.[6][7]

Q5: How do I choose an appropriate internal standard for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound.[8] This is because it will have nearly identical chemical and physical properties, and will co-elute and experience similar matrix effects as the analyte, thus providing the most accurate correction.[8] If a stable isotope-labeled standard is not available, a structurally similar odd-chain dicarboxylic acyl-CoA (e.g., C15 or C17) can be a suitable alternative as they are not typically found in biological systems.[8][9] The choice of internal standard can significantly impact the accuracy and precision of the results.[9][10]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Analyte Degradation This compound, like other acyl-CoAs, can be unstable. Ensure rapid quenching of metabolic activity after sample collection. Keep samples on ice during preparation and store extracts at -80°C.[7] Reconstitute samples in a suitable solvent immediately before analysis.[4]
Poor Extraction Recovery Optimize the sample preparation method. Solid-phase extraction (SPE) is recommended for cleaner extracts and better recovery of long-chain acyl-CoAs.[4][11] Ensure the SPE cartridge is properly conditioned, and the loading, washing, and elution steps are optimized.
Ion Suppression Significant ion suppression from matrix components can lead to a low signal. Improve sample cleanup to remove interfering substances like phospholipids. Modify the chromatographic method to separate the analyte from the region of ion suppression.[2]
Incorrect MS/MS Parameters Optimize the MS/MS parameters, including precursor and product ion selection, collision energy, and other source parameters. For acyl-CoAs in positive ion mode, a neutral loss of 507 Da is a common fragmentation pattern to target.[6]

Issue 2: High Background Noise or Interfering Peaks

Possible CauseRecommended Solution
Inadequate Sample Cleanup High background is often due to residual matrix components. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[4]
Poor Chromatographic Resolution Co-elution of isomers or other interfering compounds can cause high background and interfering peaks. Optimize the LC method by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., a longer C18 column or a different stationary phase).[12]
Contamination Contamination can come from solvents, glassware, or the LC-MS system itself. Use high-purity solvents and thoroughly clean all labware. Include blank injections in your analytical run to identify sources of contamination.

Issue 3: Poor Reproducibility and Inaccurate Quantification

Possible CauseRecommended Solution
Variable Matrix Effects Matrix effects can vary between samples, leading to poor reproducibility. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[8] If not available, use a structurally similar odd-chain acyl-CoA.[8]
Inappropriate Internal Standard An internal standard that does not behave similarly to the analyte during sample preparation and ionization will lead to inaccurate results. As mentioned, a stable isotope-labeled standard is ideal.[8][10]
Calibration Curve Issues Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects.[7] Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy, especially at lower concentrations.[7]
Sample Instability If samples degrade over the course of an analytical run, this will lead to poor reproducibility. Ensure samples are kept at a low temperature in the autosampler.[13] Evaluate the stability of the analyte in the autosampler over the expected run time.[13]

Quantitative Data Summary

The following table provides an illustrative example of how to evaluate and present matrix effect data for the quantification of this compound. The values are hypothetical but representative of what might be observed in a typical experiment. The matrix effect is calculated by comparing the peak area of the analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Table 1: Illustrative Quantitative Data on Matrix Effects for this compound

Analyte Concentration (ng/mL)Peak Area in Neat Solution (A)Peak Area in Post-Extraction Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100
1050,00035,00070% (Ion Suppression)
50250,000180,00072% (Ion Suppression)
100500,000375,00075% (Ion Suppression)
5002,500,0001,950,00078% (Ion Suppression)

A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound or C17-dicarboxylic acyl-CoA in methanol).

    • Add 300 µL of ice-cold 10% trichloroacetic acid, vortex for 30 seconds to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the this compound and other acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Quantification

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): [M+H-507]⁺ (corresponding to the neutral loss of the 3'-phospho-ADP moiety).

    • Optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

Caption: Troubleshooting flowchart for matrix effect-related issues.

Caption: Role of acyl-CoAs in fatty acid metabolism.

References

Technical Support Center: Enhancing 5-hydroxyhexadecanedioyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 5-hydroxyhexadecanedioyl-CoA from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring high-quality extraction of this compound?

A1: The most critical first step is the rapid and effective quenching of metabolic reactions within the tissue sample.[1] Due to the inherent instability of acyl-CoAs, immediate processing of fresh tissue is optimal. If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[2] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of the analyte.[2]

Q2: Which extraction method is recommended for this compound from tissues?

A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is a widely used and effective method.[2][3] This two-step approach helps to first isolate the acyl-CoAs from the bulk of cellular components and then purify and concentrate them, leading to higher recovery rates.[2][3] Common solvents used for the initial extraction include acetonitrile (B52724), isopropanol, and methanol-chloroform mixtures.[1][4]

Q3: Why is a low pH buffer often used during homogenization?

A3: Using a low pH buffer, such as potassium phosphate (B84403) (KH2PO4) at pH 4.9, helps to inhibit the activity of acyl-CoA hydrolases.[3] These enzymes can rapidly degrade acyl-CoAs, leading to significantly lower yields. Maintaining an acidic environment during the initial homogenization step is crucial for preserving the integrity of this compound.

Q4: What type of solid-phase extraction (SPE) column is suitable for purifying long-chain acyl-CoAs?

A4: Weak anion exchange SPE columns are often employed for the purification of acyl-CoAs.[2][4] The negatively charged phosphate groups of the CoA molecule interact with the positively charged stationary phase of the anion exchange column, allowing for the separation of acyl-CoAs from other non-charged or less charged molecules.

Q5: How can I monitor the recovery of this compound throughout the extraction process?

A5: The use of an internal standard is highly recommended to monitor recovery.[1][2][4] An ideal internal standard would be a structurally similar molecule that is not naturally present in the tissue, such as a stable isotope-labeled version of the target analyte or a long-chain acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA).[1][4] The internal standard should be added at the very beginning of the extraction procedure.[2]

Troubleshooting Guide

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to achieve complete cell lysis. A glass homogenizer is often recommended for optimal disruption.[2][3] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[2]
Degradation of Acyl-CoAs Work quickly and maintain samples on ice at all times to minimize enzymatic activity.[2] Use fresh, high-purity solvents to prevent chemical degradation.[2] The addition of an internal standard early in the process can help assess the extent of degradation.[2]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to ensure that the analyte is not lost during washing and is completely eluted.
Suboptimal Solvent Extraction The choice of extraction solvent can significantly impact recovery. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[2][3]

Experimental Protocols

Protocol 1: Solvent and Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2][3]

    • Homogenize the tissue thoroughly.

    • Add 2.0 mL of 2-propanol and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[1]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.[1]

    • Collect the upper phase containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[4]

    • Load the supernatant from the solvent extraction step onto the column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.[4]

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[2][4]

    • Reconstitute the sample in a suitable solvent for analysis (e.g., 50% methanol).[4]

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methodologies

Extraction Method Tissue Type Reported Recovery Rate (%) Reference
Solvent Extraction & SPEVarious70-80[3]
Acetonitrile/2-propanol & SPERat Liver83-90 (SPE step)[5]
Chloroform/Methanol & Salting OutVarious~55[6]
Trichloroacetic Acid & SPERat Liver, Heart, Muscle28.8 - 48.5[7]

Note: Recovery rates can vary depending on the specific long-chain acyl-CoA, tissue type, and precise protocol used.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4 buffer, pH 4.9) Tissue->Homogenization Add Internal Standard Solvents Add 2-Propanol & Acetonitrile Homogenization->Solvents Centrifugation Vortex & Centrifuge Solvents->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column Condition->Load Wash Wash Column Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Under Nitrogen Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound.

TroubleshootingFlow Start Low Yield Observed CheckHomogenization Incomplete Homogenization? Start->CheckHomogenization ImproveHomogenization Optimize Homogenization (e.g., glass homogenizer) CheckHomogenization->ImproveHomogenization Yes CheckDegradation Potential Degradation? CheckHomogenization->CheckDegradation No ImproveHomogenization->CheckDegradation MinimizeDegradation Work on Ice, Use Fresh Solvents CheckDegradation->MinimizeDegradation Yes CheckSPE Inefficient SPE? CheckDegradation->CheckSPE No MinimizeDegradation->CheckSPE OptimizeSPE Optimize Conditioning, Wash & Elution CheckSPE->OptimizeSPE Yes End Yield Improved CheckSPE->End No OptimizeSPE->End

Caption: Troubleshooting logic for low extraction yield.

References

Validation & Comparative

Validating the Role of 5-Hydroxyhexadecanedioyl-CoA in Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the beta-oxidation of 5-hydroxyhexadecanedioyl-CoA against its non-hydroxylated counterpart, hexadecanedioyl-CoA. While direct experimental data on the metabolism of this compound is not extensively available in current literature, this document synthesizes information from related metabolic pathways to build a strong hypothesis for its role and to propose experimental frameworks for its validation.

Introduction to Dicarboxylic Acid Beta-Oxidation

Dicarboxylic acids (DCAs) are metabolites formed from the omega-oxidation of monocarboxylic fatty acids. Their subsequent breakdown occurs primarily through the peroxisomal beta-oxidation pathway. This process is crucial for clearing excess fatty acids and provides an alternative energy source. The beta-oxidation of long-chain dicarboxylic acids like hexadecanedioyl-CoA (the C16 DCA) has been established to occur in peroxisomes, not mitochondria.[1]

The presence of a hydroxyl group on the fatty acid chain, as in this compound, introduces a key variable that can influence the efficiency and regulation of the beta-oxidation spiral. Understanding the metabolic fate of such modified DCAs is critical for research into fatty acid metabolism disorders and for the development of drugs that may interact with these pathways.

Hypothetical Beta-Oxidation of this compound

Based on the metabolism of similarly structured molecules, such as 5-hydroxydecanoate (B1195396), a hypothetical pathway for the beta-oxidation of this compound can be proposed. After an initial cycle of beta-oxidation, the 5-hydroxyl group would be located at the 3-position of the resulting tetradecanedioyl-CoA. This positions it to be a substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH).

The presence of this hydroxyl group is anticipated to be the rate-limiting step in its complete oxidation, potentially creating a metabolic bottleneck. This is analogous to how 5-hydroxydecanoate metabolism is slowed at the HADH step.

The following diagram illustrates the proposed initial steps of beta-oxidation for this compound compared to hexadecanedioyl-CoA.

Beta_Oxidation_Comparison cluster_Hexadecanedioyl_CoA Hexadecanedioyl-CoA Pathway cluster_5_Hydroxyhexadecanedioyl_CoA Hypothetical this compound Pathway Hex_CoA Hexadecanedioyl-CoA Hex_Enoyl_CoA Hexadecanedienoyl-CoA Hex_CoA->Hex_Enoyl_CoA Acyl-CoA Oxidase Hex_Hydroxy_CoA 3-Hydroxyhexadecanedioyl-CoA Hex_Enoyl_CoA->Hex_Hydroxy_CoA Enoyl-CoA Hydratase Hex_Keto_CoA 3-Ketohexadecanedioyl-CoA Hex_Hydroxy_CoA->Hex_Keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Hex_C14_CoA Tetradecanedioyl-CoA Hex_Keto_CoA->Hex_C14_CoA 3-Ketoacyl-CoA Thiolase Hex_Acetyl_CoA Acetyl-CoA Hex_Keto_CoA->Hex_Acetyl_CoA Hydroxy_Hex_CoA This compound Hydroxy_Hex_Enoyl_CoA 5-Hydroxyhexadecanedienoyl-CoA Hydroxy_Hex_CoA->Hydroxy_Hex_Enoyl_CoA Acyl-CoA Oxidase Hydroxy_Hex_Hydroxy_CoA 3,5-Dihydroxyhexadecanedioyl-CoA Hydroxy_Hex_Enoyl_CoA->Hydroxy_Hex_Hydroxy_CoA Enoyl-CoA Hydratase Hydroxy_Hex_Keto_CoA 3-Keto-5-hydroxyhexadecanedioyl-CoA Hydroxy_Hex_Hydroxy_CoA->Hydroxy_Hex_Keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Potentially Rate-Limiting) Hydroxy_Hex_C14_CoA 3-Hydroxytetradecanedioyl-CoA Hydroxy_Hex_Keto_CoA->Hydroxy_Hex_C14_CoA 3-Ketoacyl-CoA Thiolase Hydroxy_Acetyl_CoA Acetyl-CoA Hydroxy_Hex_Keto_CoA->Hydroxy_Acetyl_CoA Experimental_Workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Beta-Oxidation cluster_kinetics Enzyme Kinetics cluster_validation Validation Synth_Hydroxy Synthesize This compound Assay Perform Beta-Oxidation Assay with Isolated Peroxisomes Synth_Hydroxy->Assay Synth_Hex Synthesize Hexadecanedioyl-CoA Synth_Hex->Assay HPLC Analyze Intermediates by HPLC-MS/MS Assay->HPLC Validate Validate Role in Beta-Oxidation HPLC->Validate Synth_Intermediate Synthesize 3,5-Dihydroxyhexadecanedioyl-CoA Kinetic_Assay Determine Km and Vmax with Purified HADH Synth_Intermediate->Kinetic_Assay Kinetic_Assay->Validate

References

A Comparative Analysis of the Metabolism of 5-hydroxyhexadecanedioyl-CoA and Hexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 5-hydroxyhexadecanedioyl-CoA and its non-hydroxylated counterpart, hexadecanedioyl-CoA. This analysis is based on established principles of fatty acid metabolism and supported by experimental data from related compounds.

Introduction

Hexadecanedioyl-CoA is a dicarboxylic acid that is primarily metabolized through the peroxisomal β-oxidation pathway. Its hydroxylated form, this compound, is expected to follow a similar metabolic route. However, the presence of a hydroxyl group at the C5 position introduces a significant alteration in its metabolic profile, particularly affecting the efficiency of the β-oxidation process. Dicarboxylic acids like hexadecanedioyl-CoA are formed via ω-oxidation of the corresponding monocarboxylic fatty acids. This process is catalyzed by enzymes of the cytochrome P450 CYP4A subfamily located in the smooth endoplasmic reticulum[1][2][3][4][5][6]. The formation of this compound likely originates from the ω-oxidation of 5-hydroxyhexadecanoic acid.

Metabolic Pathways: A Comparative Overview

Both this compound and hexadecanedioyl-CoA are substrates for the peroxisomal β-oxidation machinery. This process involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle[7][8][9][10]. However, the introduction of a hydroxyl group on the carbon chain of this compound creates a significant metabolic bottleneck.

A key difference in their metabolism is predicted to occur at the third step of β-oxidation, which is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). Studies on the metabolism of 5-hydroxydecanoate, a shorter-chain analogue, have demonstrated that the presence of a hydroxyl group significantly slows down the activity of HAD. This suggests that the conversion of the 3,5-dihydroxyacyl-CoA intermediate (derived from this compound) would be much less efficient compared to the conversion of the 3-hydroxyacyl-CoA intermediate from hexadecanedioyl-CoA.

Below is a DOT language representation of the comparative metabolic pathways.

cluster_hexadecanedioyl_CoA Metabolism of Hexadecanedioyl-CoA cluster_5_hydroxyhexadecanedioyl_CoA Metabolism of this compound Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedienoyl-CoA Hexadecanedienoyl-CoA Hexadecanedioyl-CoA->Hexadecanedienoyl-CoA Acyl-CoA Oxidase 3-Hydroxyhexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA Hexadecanedienoyl-CoA->3-Hydroxyhexadecanedioyl-CoA Enoyl-CoA Hydratase 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA->3-Ketohexadecanedioyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Efficient) Tetradecanedioyl-CoA + Acetyl-CoA Tetradecanedioyl-CoA + Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Tetradecanedioyl-CoA + Acetyl-CoA Thiolase This compound This compound 5-Hydroxyhexadecanedienoyl-CoA 5-Hydroxyhexadecanedienoyl-CoA This compound->5-Hydroxyhexadecanedienoyl-CoA Acyl-CoA Oxidase 3,5-Dihydroxyhexadecanedioyl-CoA 3,5-Dihydroxyhexadecanedioyl-CoA 5-Hydroxyhexadecanedienoyl-CoA->3,5-Dihydroxyhexadecanedioyl-CoA Enoyl-CoA Hydratase 3-Keto-5-hydroxyhexadecanedioyl-CoA 3-Keto-5-hydroxyhexadecanedioyl-CoA 3,5-Dihydroxyhexadecanedioyl-CoA->3-Keto-5-hydroxyhexadecanedioyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Inefficient) 4-Hydroxytetradecanedioyl-CoA + Acetyl-CoA 4-Hydroxytetradecanedioyl-CoA + Acetyl-CoA 3-Keto-5-hydroxyhexadecanedioyl-CoA->4-Hydroxytetradecanedioyl-CoA + Acetyl-CoA Thiolase

Figure 1. Comparative metabolic pathways of Hexadecanedioyl-CoA and this compound.

Quantitative Data Comparison

ParameterHexadecanedioyl-CoAThis compoundRationale
Overall Rate of β-oxidation HighLowThe hydroxyl group at C5 is predicted to significantly hinder the L-3-hydroxyacyl-CoA dehydrogenase step, creating a bottleneck in the overall pathway.
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity NormalSignificantly ReducedBased on studies with 5-hydroxydecanoate, the Vmax for the hydroxylated substrate is expected to be substantially lower.
Intermediates Accumulation LowPotential accumulation of 3,5-dihydroxyhexadecanedioyl-CoADue to the reduced efficiency of the HAD enzyme with the hydroxylated substrate.
Acetyl-CoA Production HighLowThe slower overall rate of β-oxidation will result in a lower yield of acetyl-CoA over time.

Experimental Protocols

Measurement of Peroxisomal β-Oxidation

This protocol is adapted for the measurement of the β-oxidation of dicarboxylic acids in isolated peroxisomes.

Objective: To quantify and compare the rate of β-oxidation of hexadecanedioyl-CoA and this compound.

Materials:

  • Isolated rat liver peroxisomes

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM ATP, 10 mM CoA, 2 mM NAD+, 5 mM MgCl2)

  • [1-14C]-labeled hexadecanedioic acid and 5-hydroxyhexadecanedioic acid

  • Scintillation fluid and vials

  • HPLC system for product analysis

Procedure:

  • Incubate isolated peroxisomes with the reaction buffer.

  • Initiate the reaction by adding the radiolabeled substrate (hexadecanedioic acid or 5-hydroxyhexadecanedioic acid).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the production of [1-14C]acetyl-CoA using scintillation counting after separation of acetyl-CoA from the substrate.

  • Alternatively, analyze the chain-shortened acyl-CoA intermediates by HPLC[10].

Analysis of Dicarboxylic Acyl-CoAs by Tandem Mass Spectrometry

This protocol outlines the analysis of the substrate and its metabolites using LC-MS/MS.

Objective: To identify and quantify the intermediates of the β-oxidation of hexadecanedioyl-CoA and this compound.

Materials:

  • Acyl-CoA standards

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Solvents for liquid chromatography (e.g., acetonitrile, water, ammonium (B1175870) acetate)

Procedure:

  • Extract acyl-CoAs from the reaction mixture or cell lysates.

  • Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • Detect and quantify the acyl-CoA species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[11][12][13][14][15].

  • Compare the profiles of intermediates generated from hexadecanedioyl-CoA and this compound.

Below is a DOT language representation of a typical experimental workflow.

Start Start Substrates Hexadecanedioyl-CoA This compound Start->Substrates Incubation Incubate with Isolated Peroxisomes Substrates->Incubation Quench Quench Reaction Incubation->Quench Extraction Acyl-CoA Extraction Quench->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Quantitative Data (Substrate, Intermediates, Products) Analysis->Data

Figure 2. Experimental workflow for comparative metabolic analysis.

Conclusion

The presence of a hydroxyl group at the C5 position of hexadecanedioyl-CoA is predicted to significantly impede its metabolism via peroxisomal β-oxidation. This is primarily due to the reduced efficiency of the L-3-hydroxyacyl-CoA dehydrogenase enzyme in processing the resulting 3,5-dihydroxyacyl-CoA intermediate. Consequently, the overall rate of degradation and acetyl-CoA production from this compound is expected to be substantially lower than that of hexadecanedioyl-CoA. This metabolic bottleneck may have implications for cellular energy homeostasis and could be a critical factor in pathological conditions where levels of hydroxylated fatty acids are elevated. Further research with purified enzymes and radiolabeled C16 dicarboxylic acids is warranted to precisely quantify these metabolic differences.

References

A Comparative Guide to the Functional Differences of 5-Hydroxy and Other Hydroxylated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional distinctions between 5-hydroxyeicosatetraenoyl-CoA (5-HETE-CoA) and other prominent hydroxylated acyl-CoA molecules, including 12-HETE-CoA and 20-HETE-CoA. The information presented is supported by experimental data to aid in understanding their diverse biological roles and potential as therapeutic targets.

Hydroxylated fatty acids, derived from the oxygenation of arachidonic acid, are crucial signaling molecules and metabolic intermediates. Their conversion to acyl-CoA thioesters by acyl-CoA synthetases is a critical activation step, directing them towards various metabolic fates, including incorporation into complex lipids and participation in specific signaling pathways. The position of the hydroxyl group on the acyl chain significantly influences the molecule's biological activity, enzyme specificity, and metabolic routing.

Quantitative Comparison of Hydroxylated Acyl-CoA Functions

While direct comparative quantitative data for the acyl-CoA forms is limited in the literature, the following tables summarize key functional differences inferred from studies on their free acid precursors (HETEs) and their metabolic products. The conversion to the acyl-CoA form is an essential prerequisite for many of these functions, such as incorporation into phospholipids (B1166683).

Feature5-HETE-CoA12-HETE-CoA20-HETE-CoA
Primary Metabolic Fate Specific incorporation into phosphatidylcholine[1]. Precursor to 5-oxo-ETE-CoA.Incorporation into neutral lipids and cholesteryl esters[1][2].Further metabolism via ω-oxidation.
Enzyme Interaction Substrate for 5-hydroxyeicosanoid dehydrogenase (to form 5-oxo-ETE). C16 acyl-CoAs are more potent inhibitors of its parent enzyme, 5-lipoxygenase (5-LOX)[3].Substrate for acyl-CoA:cholesterol acyltransferase (ACAT)[2]. C18 acyl-CoAs are more potent inhibitors of its parent enzyme, 12-lipoxygenase (12-LOX)[3].Substrate for further oxidation by CYP450 enzymes.
Primary Signaling Role Primarily acts as a precursor to the more potent signaling molecule, 5-oxo-ETE, a powerful eosinophil chemoattractant[4][5].Implicated in promoting cancer cell proliferation and metastasis. Stimulates intracellular calcium release[6][7].Potent vasoconstrictor and pro-inflammatory mediator. Stimulates angiogenesis[6].

Signaling Pathways

The signaling cascades initiated by these molecules are complex and cell-type specific. The diagrams below illustrate the generally accepted pathways for their free acid forms, which are the primary signaling entities. The conversion to acyl-CoA is a key step in their metabolism and sequestration into cellular lipids, which can modulate the availability of the free acid for signaling.

5-HETE_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX 5-HETE 5-HETE 5-LOX->5-HETE Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-HETE->Acyl_CoA_Synthetase 5-HEDH 5-HEDH (NADP+) 5-HETE->5-HEDH 5-HETE-CoA 5-HETE-CoA Acyl_CoA_Synthetase->5-HETE-CoA Phospholipids Incorporation into Phosphatidylcholine 5-HETE-CoA->Phospholipids 5-oxo-ETE 5-oxo-ETE 5-HEDH->5-oxo-ETE OXER1 OXER1 Receptor 5-oxo-ETE->OXER1 Binds Cellular_Response Eosinophil Chemotaxis OXER1->Cellular_Response Activates

Caption: Biosynthesis and signaling pathway of 5-HETE and 5-oxo-ETE.

12-HETE_Pathway Arachidonic_Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic_Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE Acyl_CoA_Synthetase Acyl-CoA Synthetase 12-HETE->Acyl_CoA_Synthetase GPR31 GPR31 Receptor 12-HETE->GPR31 Binds 12-HETE-CoA 12-HETE-CoA Acyl_CoA_Synthetase->12-HETE-CoA Neutral_Lipids Incorporation into Neutral Lipids & Cholesteryl Esters 12-HETE-CoA->Neutral_Lipids PKC PKC GPR31->PKC Activates Cellular_Response Cancer Cell Proliferation & Metastasis PKC->Cellular_Response Promotes

Caption: Biosynthesis and signaling pathway of 12-HETE.

20-HETE_Pathway Arachidonic_Acid Arachidonic Acid CYP4A_F CYP4A/4F Arachidonic_Acid->CYP4A_F 20-HETE 20-HETE CYP4A_F->20-HETE Acyl_CoA_Synthetase Acyl-CoA Synthetase 20-HETE->Acyl_CoA_Synthetase VSMC Vascular Smooth Muscle Cells 20-HETE->VSMC Acts on 20-HETE-CoA 20-HETE-CoA Acyl_CoA_Synthetase->20-HETE-CoA Metabolism Further Metabolism 20-HETE-CoA->Metabolism Cellular_Response Vasoconstriction Inflammation Angiogenesis VSMC->Cellular_Response Induces

Caption: Biosynthesis and actions of 20-HETE.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize and compare the functions of hydroxylated acyl-CoAs.

Acyl-CoA Synthetase Activity Assay

This assay measures the enzymatic conversion of a hydroxylated fatty acid to its corresponding acyl-CoA.

Principle: The activity of acyl-CoA synthetase is determined by incubating the enzyme source (e.g., cell lysate or purified enzyme) with the hydroxylated fatty acid substrate, ATP, and Coenzyme A. The formation of the acyl-CoA product can be quantified using various methods, such as radiolabeling or mass spectrometry.

Generalized Protocol (adapted from methods for long-chain fatty acids):

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, 0.5 mM CoA).

  • Substrate Preparation: The hydroxylated fatty acid (e.g., 5-HETE, 12-HETE) is prepared, often complexed to bovine serum albumin (BSA) to enhance solubility. For quantitative analysis, a radiolabeled version of the fatty acid (e.g., ³H- or ¹⁴C-labeled) can be used.

  • Enzyme Reaction:

    • Add the enzyme source (e.g., 10-50 µg of microsomal protein) to the pre-warmed reaction mixture.

    • Initiate the reaction by adding the hydroxylated fatty acid substrate.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Quantification:

    • Radiometric Method: Stop the reaction by adding an acidic solution (e.g., Dole's reagent: isopropanol/heptane/1 M H₂SO₄). The radiolabeled acyl-CoA product is then separated from the unreacted fatty acid by liquid-liquid extraction or solid-phase extraction and quantified by scintillation counting.

    • Mass Spectrometry Method: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated acyl-CoA). After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the specific acyl-CoA product.

Analysis of Acyl-CoA Incorporation into Complex Lipids

This experiment determines the extent to which different hydroxylated acyl-CoAs are incorporated into cellular lipids like phospholipids and triglycerides.

Principle: Cells are incubated with a labeled hydroxylated fatty acid. After incubation, cellular lipids are extracted, separated by chromatography, and the amount of label in each lipid class is quantified.

Generalized Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., endothelial cells, macrophages) to near confluence.

    • Incubate the cells with a radiolabeled hydroxylated fatty acid (e.g., [³H]5-HETE or [³H]12-HETE) in culture medium for various time points.

  • Lipid Extraction:

    • Wash the cells with PBS to remove unincorporated label.

    • Lyse the cells and extract the total lipids using a standard method such as the Bligh-Dyer or Folch extraction (chloroform/methanol mixtures).

  • Lipid Separation and Quantification:

    • Separate the different lipid classes (phospholipids, diacylglycerols, triacylglycerols, cholesteryl esters) from the total lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Identify the lipid spots/peaks by comparison with authentic standards.

    • Quantify the amount of radiolabel in each lipid class using scintillation counting or by scraping the TLC spots.

In Vitro Lipoxygenase Inhibition Assay

This assay can be used to compare the inhibitory potential of different acyl-CoA derivatives on lipoxygenase enzymes.

Principle: The activity of a lipoxygenase enzyme is measured in the presence and absence of the inhibitor (hydroxylated acyl-CoA). The formation of the product is monitored spectrophotometrically.

Generalized Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme and Substrate:

    • Purified lipoxygenase enzyme (e.g., 5-LOX, 12-LOX).

    • Substrate for the enzyme (e.g., arachidonic acid or linoleic acid).

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the hydroxylated acyl-CoA inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the metabolic fate and signaling effects of different hydroxylated acyl-CoAs.

Experimental_Workflow cluster_0 Metabolic Fate Analysis cluster_1 Signaling Pathway Analysis cluster_2 Enzyme Kinetics Start_Metabolism Incubate cells with labeled 5-HETE or 12-HETE Lipid_Extraction Total Lipid Extraction Start_Metabolism->Lipid_Extraction Lipid_Separation TLC or HPLC Separation of Lipid Classes Lipid_Extraction->Lipid_Separation Quantification Quantify label in Phospholipids, Neutral Lipids, etc. Lipid_Separation->Quantification Start_Signaling Treat cells with 5-HETE or 12-HETE Protein_Extraction Protein Extraction and Western Blot Start_Signaling->Protein_Extraction Functional_Assay Functional Assays (e.g., Migration, Proliferation) Start_Signaling->Functional_Assay Signaling_Analysis Analyze phosphorylation of downstream targets (e.g., PKC, ERK) Protein_Extraction->Signaling_Analysis Functional_Outcome Measure cellular response Functional_Assay->Functional_Outcome Start_Kinetics Prepare enzyme and substrates (HETEs, CoA, ATP) Assay Acyl-CoA Synthetase Assay Start_Kinetics->Assay Analysis Determine Km and Vmax for each hydroxylated fatty acid Assay->Analysis

References

Unraveling the Enigma of 5-hydroxyhexadecanedioyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of our understanding of 5-hydroxyhexadecanedioyl-CoA levels in the context of metabolic health and disease. While direct quantitative data for this specific molecule remains elusive in current scientific literature, this document provides a framework for its potential role by examining related metabolic pathways, associated disorders, and analytical methodologies for analogous compounds. This information is intended to empower researchers, scientists, and drug development professionals to explore this uncharted area of lipid metabolism.

Introduction to this compound

This compound is a putative intermediate in the metabolism of long-chain dicarboxylic acids. Its formation likely occurs through the ω-oxidation of hexadecanoic acid to hexadecanedioic acid, followed by subsequent β-oxidation. This metabolic pathway is crucial for the detoxification of fatty acids when the primary β-oxidation pathway is overloaded or impaired. The accumulation of intermediates in this pathway can be indicative of underlying metabolic dysregulation.

Potential Association with Disease States

While no studies to date have directly implicated this compound in any specific disease, its position as an intermediate in dicarboxylic acid metabolism suggests a potential association with disorders of fatty acid oxidation and peroxisomal biogenesis. In these conditions, the flux through the β-oxidation pathway is compromised, leading to the accumulation and shunting of fatty acids into the ω-oxidation pathway.

Table 1: Potential Disease Associations Based on Metabolic Pathway Analysis

Disease CategoryPathophysiological RelevancePotential Impact on this compound Levels
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Impaired β-oxidation of medium-chain fatty acids leads to increased ω-oxidation of longer-chain fatty acids.Potentially elevated due to increased substrate flux.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Disruption of the β-oxidation of long-chain fatty acids.May lead to an accumulation of various long-chain hydroxylated acyl-CoA species.
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) Peroxisomes are essential for the β-oxidation of very-long-chain fatty acids and dicarboxylic acids.[1][2][3]Likely to be significantly elevated due to the direct impairment of its catabolic pathway.
Dicarboxylic Aciduria Characterized by the urinary excretion of C6-C10 dicarboxylic acids due to defects in β-oxidation.[4][5]Expected to be elevated as a precursor or related intermediate to the excreted dicarboxylic acids.

Quantitative Data: A Research Gap

A thorough review of existing literature reveals a significant gap in the quantitative analysis of this compound in biological samples from either healthy or diseased individuals. The data presented below for related compounds is intended to serve as a proxy and guide for future research in this area.

Table 2: Representative Quantitative Data for Related Dicarboxylic and Hydroxy Fatty Acids in Disease States

AnalyteConditionSpecimenConcentration Range in PatientsConcentration Range in ControlsReference
Adipic Acid (C6)MCAD DeficiencyUrineSignificantly ElevatedNormal[4]
Suberic Acid (C8)MCAD DeficiencyUrineSignificantly ElevatedNormal[4]
Sebacic Acid (C10)MCAD DeficiencyUrineSignificantly ElevatedNormal[4]
3-Hydroxy-dicarboxylic acidsHMG-CoA synthase deficiencyUrineMildly ElevatedNot Detected[6]

Experimental Protocols

The quantification of this compound would likely require specialized analytical methods, given its presumed low abundance and chemical properties. The following protocols for related molecules can be adapted for this purpose.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for diagnosing inborn errors of metabolism by detecting abnormal patterns of excreted organic acids.[7][8]

  • Sample Preparation: A urine sample is extracted with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.[9]

  • Derivatization: The extracted acids are chemically modified (derivatized) to make them volatile for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids. The mass spectrometer then identifies and quantifies each acid based on its unique mass spectrum.

Acyl-CoA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct measurement of acyl-CoA esters in biological tissues and fluids.

  • Sample Extraction: Tissues or cells are homogenized and extracted with a solvent system designed to precipitate proteins and extract the acyl-CoA species.

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where the different acyl-CoA molecules are separated based on their chemical properties.

  • Tandem Mass Spectrometry Detection: The separated acyl-CoAs are introduced into a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the target molecule, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a high degree of specificity and sensitivity for quantification.

Visualizing the Metabolic Context

To better understand the potential role of this compound, the following diagrams illustrate its presumed metabolic pathway and a general workflow for its analysis.

fatty_acid_oxidation Hexadecanoic Acid Hexadecanoic Acid ω-Oxidation ω-Oxidation Hexadecanoic Acid->ω-Oxidation Hexadecanedioic Acid Hexadecanedioic Acid ω-Oxidation->Hexadecanedioic Acid β-Oxidation (Peroxisomal) β-Oxidation (Peroxisomal) Hexadecanedioic Acid->β-Oxidation (Peroxisomal) This compound This compound β-Oxidation (Peroxisomal)->this compound Chain-shortened dicarboxyl-CoAs Chain-shortened dicarboxyl-CoAs β-Oxidation (Peroxisomal)->Chain-shortened dicarboxyl-CoAs Acetyl-CoA Acetyl-CoA β-Oxidation (Peroxisomal)->Acetyl-CoA This compound->β-Oxidation (Peroxisomal) Chain-shortened dicarboxyl-CoAs->β-Oxidation (Peroxisomal)

Caption: Proposed metabolic pathway for this compound.

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Biological Sample (Plasma, Urine, Tissue) Biological Sample (Plasma, Urine, Tissue) Extraction of Acyl-CoAs Extraction of Acyl-CoAs Biological Sample (Plasma, Urine, Tissue)->Extraction of Acyl-CoAs Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction of Acyl-CoAs->Derivatization (for GC-MS) LC-MS/MS LC-MS/MS Extraction of Acyl-CoAs->LC-MS/MS GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Quantification Quantification LC-MS/MS->Quantification GC-MS->Quantification Comparison (Healthy vs. Diseased) Comparison (Healthy vs. Diseased) Quantification->Comparison (Healthy vs. Diseased)

Caption: General workflow for the analysis of acyl-CoA compounds.

Future Directions

The absence of data on this compound presents a clear opportunity for novel research. Future studies should focus on:

  • Developing and validating sensitive analytical methods for the absolute quantification of this compound in various biological matrices.

  • Screening patient cohorts with known fatty acid oxidation disorders and peroxisomal disorders to establish its potential as a biomarker.

  • Utilizing metabolomics platforms to conduct untargeted analyses that may reveal the presence and significance of this and other related metabolites.

By addressing these research gaps, the scientific community can begin to elucidate the role of this compound in health and disease, potentially paving the way for new diagnostic tools and therapeutic interventions.

References

Unraveling the Metabolic Fate of 5-hydroxyhexadecanedioyl-CoA: A Comparative Guide to its Enzymatic Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of complex fatty acids is paramount. This guide provides a detailed comparison of the enzymatic degradation products of 5-hydroxyhexadecanedioyl-CoA, supported by experimental evidence and detailed protocols. The primary degradation route for this C16 hydroxylated dicarboxylic acid is through the peroxisomal β-oxidation pathway, which systematically shortens the carbon chain, yielding key metabolic intermediates.

The degradation of this compound is a multi-step enzymatic process primarily occurring within the peroxisomes. This pathway is crucial for breaking down long-chain and complex fatty acids that cannot be directly metabolized by mitochondria. The process involves a series of reactions that sequentially cleave two-carbon units from the acyl-CoA molecule.

The Peroxisomal β-Oxidation Pathway: A Stepwise Breakdown

The degradation commences with the activation of 5-hydroxyhexadecanedioic acid to its CoA ester, this compound. This molecule then enters the peroxisomal β-oxidation spiral. A key step in this process is the enzymatic handling of the hydroxyl group at the C5 position. A specific 3-hydroxyacyl-CoA dehydrogenase is responsible for oxidizing this hydroxyl group to a keto group, forming 5-ketohexadecanedioyl-CoA. This conversion is essential for the subsequent action of the thiolase enzyme, which cleaves the molecule.

Each cycle of β-oxidation results in the shortening of the dicarboxylic acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA. This process is repeated until the molecule is completely broken down. The acetyl-CoA produced can then be transported to the mitochondria to enter the citric acid cycle for energy production.[1][2]

Predicted Enzymatic Products of this compound Degradation

Based on the established mechanism of peroxisomal β-oxidation of dicarboxylic acids, the degradation of this compound is predicted to yield a series of progressively shorter dicarboxylic acyl-CoA molecules, alongside multiple molecules of acetyl-CoA.

Step NumberIntermediate SubstrateEnzymeProducts
Activation 5-hydroxyhexadecanedioic acidAcyl-CoA SynthetaseThis compound
Oxidation 1 This compoundAcyl-CoA Oxidase5-hydroxy-trans-2-hexadecenoyl-CoA
Hydration 5-hydroxy-trans-2-hexadecenoyl-CoAEnoyl-CoA Hydratase3,5-dihydroxyhexadecanedioyl-CoA
Oxidation 2 3,5-dihydroxyhexadecanedioyl-CoA3-Hydroxyacyl-CoA Dehydrogenase3-hydroxy-5-ketohexadecanedioyl-CoA
Thiolysis 1 3-hydroxy-5-ketohexadecanedioyl-CoAβ-ketothiolaseAcetyl-CoA + 3-hydroxy-tetradecanedioyl-CoA
... (Subsequent Cycles) Progressively shorter dicarboxylic acyl-CoAsβ-oxidation enzymesMultiple molecules of Acetyl-CoA and shorter dicarboxylic acyl-CoAs
Final Products ~C4-dicarboxylic acyl-CoAβ-oxidation enzymesAcetyl-CoA, Succinyl-CoA

Comparative Analysis with Alternative Pathways

While peroxisomal β-oxidation is the primary degradation pathway for long-chain dicarboxylic acids, alternative but less significant routes may exist under certain physiological conditions. One such alternative is ω-oxidation, which can introduce a terminal carboxyl group to a fatty acid, thereby forming a dicarboxylic acid.[3] However, for a molecule that is already a dicarboxylic acid, this pathway serves more as a formation route rather than a primary degradation pathway.

Mitochondrial β-oxidation can also degrade dicarboxylic acids, but it is generally more efficient for medium and short-chain dicarboxylic acids. Long-chain dicarboxylic acids like hexadecanedioic acid are preferentially handled by peroxisomes.[4][5]

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay

This protocol is designed to measure the rate of β-oxidation of a given fatty acid substrate by isolated peroxisomes or cell homogenates.

Materials:

  • Isolated peroxisomes or cell homogenate

  • This compound (substrate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: ATP, CoA, NAD+, FAD

  • Scintillation cocktail

  • Radiolabeled substrate (e.g., [1-14C]this compound) for quantitative analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the cell homogenate or isolated peroxisomes.

  • Initiate the reaction by adding the radiolabeled this compound substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Separate the water-soluble products (acetyl-CoA) from the unreacted substrate by a suitable method (e.g., ion-exchange chromatography or solvent extraction).

  • Quantify the amount of radiolabeled acetyl-CoA produced using a scintillation counter.

  • Calculate the rate of fatty acid oxidation as nanomoles of acetyl-CoA produced per minute per milligram of protein.

Analysis of Acyl-CoA Esters by HPLC

This protocol allows for the separation and quantification of the various acyl-CoA intermediates produced during the degradation of this compound.

Materials:

  • Reaction mixture from the in vitro fatty acid oxidation assay

  • Acetonitrile (B52724)

  • Potassium phosphate buffer

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV detector (260 nm)

Procedure:

  • Stop the in vitro oxidation reaction at various time points.

  • Extract the acyl-CoA esters from the reaction mixture using a suitable method (e.g., solid-phase extraction).

  • Inject the extracted acyl-CoA esters onto the C18 HPLC column.

  • Elute the acyl-CoA esters using a gradient of acetonitrile in potassium phosphate buffer.

  • Detect the eluting acyl-CoA esters by monitoring the absorbance at 260 nm.

  • Identify and quantify the different acyl-CoA species by comparing their retention times and peak areas to known standards.[3][6][7]

Visualizing the Degradation Pathway

The following diagrams illustrate the key pathways involved in the degradation of this compound.

Degradation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 5-OH-C16-diCoA This compound Keto-C16-diCoA 5-ketohexadecanedioyl-CoA 5-OH-C16-diCoA->Keto-C16-diCoA 3-hydroxyacyl-CoA dehydrogenase C14-diCoA 3-hydroxy-tetradecanedioyl-CoA Keto-C16-diCoA->C14-diCoA β-ketothiolase AcetylCoA Acetyl-CoA Keto-C16-diCoA->AcetylCoA β-ketothiolase Shorter_diCoAs Shorter dicarboxylyl-CoAs C14-diCoA->Shorter_diCoAs β-oxidation cycles TCA_Cycle Citric Acid Cycle AcetylCoA->TCA_Cycle Transport Shorter_diCoAs->AcetylCoA

Caption: Degradation of this compound in the peroxisome.

Experimental_Workflow Start Start: In Vitro Oxidation (5-OH-C16-diCoA + Peroxisomes) Reaction Incubation at 37°C Start->Reaction Stop Stop Reaction (Acid Quenching) Reaction->Stop Separation Separation of Products Stop->Separation Radiometric Radiometric Assay (Quantify Acetyl-CoA) Separation->Radiometric HPLC HPLC Analysis (Identify & Quantify Intermediates) Separation->HPLC Data Data Analysis Radiometric->Data HPLC->Data

Caption: Experimental workflow for analyzing enzymatic degradation.

References

The Enigmatic Substrate: Is 5-Hydroxyhexadecanedioyl-CoA a Target for a Specific Acyl-CoA Dehydrogenase?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The metabolism of modified fatty acids is a critical area of investigation for understanding various physiological and pathological states. One such molecule of interest is 5-hydroxyhexadecanedioyl-CoA, a 16-carbon dicarboxylic acid featuring a hydroxyl group at the fifth carbon. Its structural complexity, possessing both a long-chain dicarboxylic backbone and a hydroxyl modification, raises the question of its fate within the cell, specifically whether it can be processed by the canonical β-oxidation pathway. This guide provides a comparative analysis of potential acyl-CoA dehydrogenases that may act on this substrate, supported by existing experimental data on similar molecules.

Potential Enzymatic Candidates for this compound Dehydrogenation

The initial step of β-oxidation is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA dehydrogenases (ACADs) in the mitochondria and acyl-CoA oxidases (ACOX) in peroxisomes.[1] These enzymes exhibit overlapping substrate specificities primarily based on the acyl chain length. Given that this compound is a long-chain dicarboxylic acid, several enzymes are potential candidates for its metabolism.

Enzyme FamilySpecific EnzymeKnown Substrate Specificity Relevant to this compoundSupporting Evidence
Mitochondrial Acyl-CoA Dehydrogenases (ACADs) Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Active with C6 and C12 dicarboxylyl-CoAs.[2]While MCAD acts on dicarboxylic acids, its preference for medium chains makes it a less likely candidate for a C16 substrate.
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Active with C10 to C18 acyl-CoAs, including dicarboxylyl-CoAs and bulky/branched-chain substrates.[2][3][4] Crucial for the β-oxidation of certain unsaturated fatty acids.[5]The broad specificity of LCAD for long-chain and modified acyl-CoAs makes it a strong candidate.
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Optimal activity with C16 acyl-CoAs.[6][7] Shows some activity with dodecanedioyl-CoA (C12).[2]Its preference for C16 chains makes VLCAD a primary candidate for acting on hexadecanedioyl-CoA.
Peroxisomal Acyl-CoA Oxidases (ACOX) Palmitoyl-CoA Oxidase (ACOX1)Oxidizes CoA esters of straight-chain fatty acids and dicarboxylic fatty acids.[8]Peroxisomes are a major site for dicarboxylic acid metabolism, making ACOX1 a key enzyme to consider.[8][9][10]

Visualizing the Metabolic Crossroads

The metabolism of fatty acids, including modified ones like this compound, can occur in two main cellular compartments: the mitochondria and peroxisomes. The initial dehydrogenation step is the primary determinant of which pathway is initiated.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome 5-OH-Hexadecanedioic_Acid 5-Hydroxyhexadecanedioic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-OH-Hexadecanedioic_Acid->Acyl_CoA_Synthetase 5-OH-Hexadecanedioyl_CoA This compound Acyl_CoA_Synthetase->5-OH-Hexadecanedioyl_CoA LCAD_VLCAD LCAD / VLCAD 5-OH-Hexadecanedioyl_CoA->LCAD_VLCAD ? ACOX1 ACOX1 5-OH-Hexadecanedioyl_CoA->ACOX1 ? Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation LCAD_VLCAD->Mitochondrial_Beta_Oxidation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation ACOX1->Peroxisomal_Beta_Oxidation

Potential pathways for this compound metabolism.

Experimental Protocols for Substrate Specificity Analysis

To definitively determine if this compound is a substrate for a specific acyl-CoA dehydrogenase, direct enzymatic assays are required. Below are detailed methodologies for key experiments.

Synthesis of this compound

The initial step is the chemical synthesis of the novel substrate, this compound. This can be achieved through a multi-step organic synthesis route starting from a suitable precursor, followed by activation to its coenzyme A thioester.

Expression and Purification of Recombinant Acyl-CoA Dehydrogenases

Human cDNAs for MCAD, LCAD, and VLCAD can be cloned into expression vectors and the recombinant proteins expressed in a suitable host system, such as E. coli. The enzymes would then be purified to homogeneity using standard chromatographic techniques.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the gold-standard method for measuring ACAD activity and relies on the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[11]

Principle: The reduction of FAD within the ACAD enzyme upon substrate oxidation is coupled to the reduction of ETF, which results in a decrease in ETF's intrinsic fluorescence.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing purified recombinant ETF in a fluorescence cuvette.

  • Enzyme Addition: Add a known amount of the purified recombinant ACAD (MCAD, LCAD, or VLCAD).

  • Baseline Measurement: Record the stable baseline fluorescence of ETF.

  • Substrate Addition: Initiate the reaction by adding a specific concentration of this compound. As a positive control, use the preferred substrate for each enzyme (e.g., octanoyl-CoA for MCAD, palmitoyl-CoA for VLCAD).

  • Fluorescence Monitoring: Monitor the decrease in ETF fluorescence over time using a spectrofluorometer. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis: Calculate the specific activity of the enzyme with this compound and compare it to the activity with its preferred substrate.

Spectrophotometric Acyl-CoA Dehydrogenase Assay

An alternative method utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate, which changes absorbance upon reduction.[12]

Principle: The electrons from the oxidation of the acyl-CoA are transferred to the artificial electron acceptor, leading to a measurable change in absorbance at a specific wavelength.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing the artificial electron acceptor in a spectrophotometer cuvette.

  • Enzyme Addition: Add the purified recombinant ACAD.

  • Baseline Measurement: Record the stable baseline absorbance.

  • Substrate Addition: Add this compound to initiate the reaction.

  • Absorbance Monitoring: Monitor the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Experimental Workflow Visualization

The logical flow of experiments to investigate the substrate specificity of acyl-CoA dehydrogenases for this compound is outlined below.

cluster_prep Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesize This compound ETF_Assay ETF Fluorescence Reduction Assay Synthesis->ETF_Assay Spectro_Assay Spectrophotometric Assay Synthesis->Spectro_Assay Expression Express & Purify Recombinant ACADs (MCAD, LCAD, VLCAD) Expression->ETF_Assay Expression->Spectro_Assay Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) ETF_Assay->Kinetic_Parameters Spectro_Assay->Kinetic_Parameters Comparison Compare Activity with Preferred Substrates Kinetic_Parameters->Comparison Substrate_Determination Determine if 5-OH-Hexadecanedioyl-CoA is a Substrate and for Which ACAD Comparison->Substrate_Determination

Workflow for determining ACAD specificity for this compound.

Concluding Remarks

While direct experimental evidence is currently lacking, the existing literature strongly suggests that this compound is a plausible substrate for long-chain acyl-CoA dehydrogenases, particularly LCAD and VLCAD, or the peroxisomal acyl-CoA oxidase, ACOX1. The presence of the hydroxyl group may influence the catalytic efficiency, potentially creating a bottleneck in its metabolism, a phenomenon observed with other hydroxylated fatty acids. The experimental framework provided in this guide offers a clear path to elucidating the specific enzymatic players in the degradation of this complex molecule, which will undoubtedly contribute to a deeper understanding of fatty acid metabolism and its implications in health and disease.

References

Comparative Analysis of 5-Hydroxyhexadecanedioyl-CoA: A Focus on Tissue-Specific Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the tissue-specific metabolism of long-chain dicarboxylic acyl-CoAs, with a focus on the putative role of 5-hydroxyhexadecanedioyl-CoA.

Introduction

This compound is a derivative of a C16 dicarboxylic acid, hexadecanedioic acid, which is hydroxylated and activated with coenzyme A. Its chemical structure suggests it is an intermediate in the metabolism of long-chain fatty acids, particularly through the omega (ω)-oxidation pathway and subsequent beta (β)-oxidation. These pathways are crucial for the detoxification of fatty acids when the primary mitochondrial β-oxidation is overwhelmed or impaired. The tissue-specific expression and activity of the enzymes in these pathways dictate the local concentration and potential function of molecules like this compound.

Comparative Tissue-Specific Metabolism

The metabolism of long-chain dicarboxylic acids is primarily a collaborative effort between the endoplasmic reticulum (for ω-oxidation) and peroxisomes (for β-oxidation). The liver and kidneys are the principal sites for these processes.

Metabolic PathwayLiverKidneyHeartSkeletal MuscleBrain
Omega (ω)-Oxidation HighHighLowLowLow
Peroxisomal β-Oxidation of Dicarboxylyl-CoAs HighHighModerateLowModerate
Mitochondrial β-Oxidation of Dicarboxylyl-CoAs LowLowHighHighLow
Expected this compound Flux HighHighLowVery LowLow

Note: This table represents a qualitative comparison based on known enzyme activities and metabolic functions of the tissues. "High," "Moderate," and "Low" refer to the relative expected capacity for these pathways.

Metabolic Pathway of Long-Chain Dicarboxylyl-CoAs

The formation of this compound is likely initiated by the ω-oxidation of hexadecanoic acid (a C16 fatty acid) to hexadecanedioic acid. This dicarboxylic acid is then activated to its CoA ester and can undergo β-oxidation, primarily in peroxisomes. A hydroxylated intermediate, such as this compound, would be formed during this process.

metabolic_pathway Hexadecanoic Acid Hexadecanoic Acid Omega-Oxidation (ER) Omega-Oxidation (ER) Hexadecanoic Acid->Omega-Oxidation (ER) Hexadecanedioic Acid Hexadecanedioic Acid Omega-Oxidation (ER)->Hexadecanedioic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Hexadecanedioic Acid->Acyl-CoA Synthetase Hexadecanedioyl-CoA Hexadecanedioyl-CoA Acyl-CoA Synthetase->Hexadecanedioyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Hexadecanedioyl-CoA->Peroxisomal Beta-Oxidation This compound This compound Peroxisomal Beta-Oxidation->this compound Chain-Shortened Dicarboxylyl-CoAs Chain-Shortened Dicarboxylyl-CoAs Peroxisomal Beta-Oxidation->Chain-Shortened Dicarboxylyl-CoAs This compound->Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Chain-Shortened Dicarboxylyl-CoAs->Mitochondrial Beta-Oxidation Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA Mitochondrial Beta-Oxidation->Succinyl-CoA + Acetyl-CoA

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of long-chain acyl-CoAs from tissues. This method can be adapted for the specific analysis of this compound.

Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from methods described for the analysis of long-chain acyl-CoAs in biological samples.[1][2]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

  • Add 10 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 volumes of 2-propanol and continue homogenization.

  • Transfer the homogenate to a centrifuge tube and add 2 volumes of ACN.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Materials:

  • Oligonucleotide purification column

  • 2-Propanol

  • SPE vacuum manifold

Procedure:

  • Condition the oligonucleotide purification column according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the column.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Tandem Mass Spectrometer (MS/MS)

HPLC Conditions (Example):

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Gradient: A suitable gradient from high aqueous to high organic phase to elute long-chain acyl-CoAs.

  • Flow Rate: 0.25 - 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 260 nm, followed by MS/MS detection.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification of this compound and other acyl-CoAs. Specific precursor-product ion transitions would need to be determined using a standard.

Logical Workflow for Analysis

The following diagram illustrates the workflow for the comparative analysis of this compound in different tissues.

experimental_workflow cluster_tissue Tissue Samples Liver Liver Homogenization_Extraction Homogenization & Acyl-CoA Extraction Liver->Homogenization_Extraction Kidney Kidney Kidney->Homogenization_Extraction Heart Heart Heart->Homogenization_Extraction Muscle Muscle Muscle->Homogenization_Extraction Brain Brain Brain->Homogenization_Extraction SPE Solid-Phase Extraction (Purification) Homogenization_Extraction->SPE HPLC_MS HPLC-MS/MS Analysis (Quantification) SPE->HPLC_MS Data_Analysis Comparative Data Analysis HPLC_MS->Data_Analysis

Caption: Experimental workflow for tissue analysis.

Conclusion

While direct quantitative data for this compound across different tissues remains to be established, an understanding of the underlying metabolic pathways allows for a robust comparative framework. The liver and kidneys are predicted to be the primary sites of its metabolism due to the high activity of ω-oxidation and peroxisomal β-oxidation in these organs. The provided experimental protocols offer a starting point for researchers to quantify this and other long-chain acyl-CoAs, which will be crucial in elucidating their precise physiological and pathological roles. Further research is warranted to validate these predictions and to explore the functional significance of this compound in cellular metabolism and disease.

References

Validating the biomarker potential of 5-hydroxyhexadecanedioyl-CoA for specific disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, two rare but severe inherited metabolic disorders of fatty acid β-oxidation. While the initial inquiry focused on 5-hydroxyhexadecanedioyl-CoA, a thorough review of scientific literature reveals that its role as a primary diagnostic marker is not well-established. Instead, this guide will focus on the clinically relevant and validated biomarkers: long-chain 3-hydroxyacylcarnitines and urinary 3-hydroxydicarboxylic acids .

Introduction to LCHAD and MTP Deficiencies

LCHAD and MTP deficiencies are autosomal recessive disorders that impair the mitochondrial β-oxidation of long-chain fatty acids. This leads to an inability to produce energy from fat stores, particularly during periods of fasting or increased metabolic stress. The accumulation of toxic metabolic intermediates can cause life-threatening complications, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis. Early and accurate diagnosis is therefore critical for the management of these conditions.

Key Biomarkers and Their Clinical Significance

The primary biomarkers for LCHAD and MTP deficiencies are long-chain 3-hydroxyacylcarnitines, which are measured in plasma or dried blood spots, and 3-hydroxydicarboxylic acids, which are analyzed in urine.

  • Long-Chain 3-Hydroxyacylcarnitines: These are derivatives of fatty acids that are conjugated with carnitine for transport into the mitochondria. In LCHAD and MTP deficiencies, the enzymatic block leads to an accumulation of specific long-chain 3-hydroxyacylcarnitines. The most significant of these are:

    • 3-Hydroxypalmitoylcarnitine (C16-OH)

    • 3-Hydroxyoleoylcarnitine (C18:1-OH)

    • 3-Hydroxystearoylcarnitine (C18-OH)

  • Urinary 3-Hydroxydicarboxylic Acids: When the primary β-oxidation pathway is blocked, fatty acids are shunted into an alternative pathway called omega-oxidation, leading to the formation and excretion of dicarboxylic acids, including their 3-hydroxy derivatives. The pattern of these acids in urine can be indicative of a specific fatty acid oxidation disorder.

Comparative Data of Key Biomarkers

The following tables summarize the quantitative data for key biomarkers in patients with LCHAD/MTP deficiency compared to healthy controls. It is important to note that absolute concentrations can vary between laboratories. Ratios of different acylcarnitines are often used to improve diagnostic accuracy.

Table 1: Plasma/Dried Blood Spot Long-Chain 3-Hydroxyacylcarnitine Concentrations (μmol/L)

BiomarkerLCHAD/MTP Deficiency PatientsHealthy Controls
C16-OH (3-Hydroxypalmitoylcarnitine) Significantly elevatedTypically < 0.1
C18:1-OH (3-Hydroxyoleoylcarnitine) Significantly elevatedTypically < 0.1
C18-OH (3-Hydroxystearoylcarnitine) Significantly elevatedTypically < 0.1
(C16-OH + C18:1-OH)/C2 Ratio Markedly increasedLow
(C16-OH + C18-OH + C18:1-OH)/Free Carnitine (C0) Ratio Significantly increased[1][2]Low

Table 2: Urinary 3-Hydroxydicarboxylic Acid Excretion (mmol/mol creatinine)

BiomarkerLCHAD Deficiency PatientsHealthy Controls
3-Hydroxysebacic acid (C10) ElevatedLow to undetectable
3-Hydroxydodecanedioic acid (C12) Markedly elevatedLow to undetectable
3-Hydroxytetradecanedioic acid (C14) Markedly elevatedLow to undetectable
Ratio of (3-OH-C12 + 3-OH-C14) / 3-OH-C10 Increased[3]Not applicable

Experimental Protocols

Accurate quantification of these biomarkers is crucial for diagnosis. The following are detailed methodologies for the key analytical techniques.

Protocol 1: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is commonly used for newborn screening from dried blood spots and for diagnostic confirmation in plasma.

1. Sample Preparation (from Dried Blood Spot):

  • A 3 mm disc is punched from the dried blood spot card into a 96-well microtiter plate.
  • An extraction solution containing methanol (B129727) and a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.
  • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is reconstituted in a solution of butanolic-HCl.
  • The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
  • The derivatization reagent is then evaporated to dryness.

3. MS/MS Analysis:

  • The derivatized sample is reconstituted in a mobile phase (e.g., acetonitrile/water).
  • The sample is introduced into the tandem mass spectrometer via flow injection or liquid chromatography.
  • The mass spectrometer is operated in the precursor ion scan mode, specifically looking for precursors of m/z 85, which is a characteristic fragment of butylated carnitine esters.
  • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the analysis of urinary organic acids, including 3-hydroxydicarboxylic acids.

1. Sample Preparation:

  • An aliquot of urine is taken, and the volume is normalized based on the creatinine (B1669602) concentration.
  • An internal standard (e.g., a non-endogenous dicarboxylic acid) is added.
  • The urine is acidified to a pH of approximately 1 with hydrochloric acid.
  • The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is typically repeated two to three times.
  • The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to make the organic acids volatile for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • The sample is heated to ensure complete derivatization.

3. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.
  • The organic acids are separated on a capillary column based on their boiling points and interactions with the stationary phase.
  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
  • The mass spectrum of each compound is recorded, allowing for identification by comparison to a library of known spectra.
  • Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.

Visualizing the Metabolic Pathway and Diagnostic Workflow

To better understand the underlying biochemistry and the diagnostic process, the following diagrams are provided.

Fatty_Acid_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Cytosol Cytosol cluster_Alternative_Pathway Alternative Pathway (Omega-Oxidation) cluster_Biomarker_Accumulation Biomarker Accumulation Long-Chain_Fatty_Acyl-CoA Long-Chain_Fatty_Acyl-CoA Trans-2-Enoyl-CoA Trans-2-Enoyl-CoA Long-Chain_Fatty_Acyl-CoA->Trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase MTP Mitochondrial Trifunctional Protein (MTP) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) 3-Hydroxydicarboxylic_Acids 3-Hydroxydicarboxylic_Acids 3-Hydroxyacyl-CoA->3-Hydroxydicarboxylic_Acids Omega-Oxidation Long-Chain_3-Hydroxyacylcarnitines Long-Chain_3-Hydroxyacylcarnitines 3-Hydroxyacyl-CoA->Long-Chain_3-Hydroxyacylcarnitines Carnitine Palmitoyltransferase II Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Long-Chain_Fatty_Acid Long-Chain_Fatty_Acid Long-Chain_Fatty_Acid->Long-Chain_Fatty_Acyl-CoA Acyl-CoA Synthetase Urine_Excretion Urine_Excretion 3-Hydroxydicarboxylic_Acids->Urine_Excretion Blood/Plasma Blood/Plasma Long-Chain_3-Hydroxyacylcarnitines->Blood/Plasma

Caption: Mitochondrial β-oxidation pathway and the origin of biomarkers in LCHAD/MTP deficiency.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of FAOD (e.g., hypoglycemia, cardiomyopathy) Acylcarnitine_Analysis Acylcarnitine Profile (Tandem MS) Clinical_Suspicion->Acylcarnitine_Analysis Urinary_Organic_Acid_Analysis Urinary Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urinary_Organic_Acid_Analysis Newborn_Screening Newborn Screening (Dried Blood Spot) Newborn_Screening->Acylcarnitine_Analysis Elevated_LC_3-OH_Acylcarnitines Elevated Long-Chain 3-Hydroxyacylcarnitines? Acylcarnitine_Analysis->Elevated_LC_3-OH_Acylcarnitines Abnormal_3-OH_Dicarboxylic_Acids Abnormal 3-Hydroxydicarboxylic Acid Pattern? Urinary_Organic_Acid_Analysis->Abnormal_3-OH_Dicarboxylic_Acids Confirmation Diagnosis of LCHAD/MTP Deficiency (Enzyme Assay, Genetic Testing) Elevated_LC_3-OH_Acylcarnitines->Confirmation Yes Further_Investigation Investigate Other FAODs Elevated_LC_3-OH_Acylcarnitines->Further_Investigation No Abnormal_3-OH_Dicarboxylic_Acids->Confirmation Yes Abnormal_3-OH_Dicarboxylic_Acids->Further_Investigation No

Caption: Diagnostic workflow for LCHAD and MTP deficiencies.

Conclusion

The validation of biomarker potential requires robust analytical methods and a clear understanding of their biochemical basis. While this compound is not a primary focus in the current clinical landscape, long-chain 3-hydroxyacylcarnitines and urinary 3-hydroxydicarboxylic acids serve as reliable and quantifiable biomarkers for the diagnosis and monitoring of LCHAD and MTP deficiencies. The provided data and protocols offer a foundation for researchers and clinicians working to improve the understanding and management of these challenging metabolic disorders.

References

A Structural Showdown: Unraveling the Enzymes Tasked with Metabolizing 5-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the metabolic pathways of fatty acids is crucial. 5-hydroxyhexadecanedioyl-CoA is a key intermediate in the omega-oxidation pathway of hexadecanoic acid, a common saturated fatty acid. The efficient breakdown of this molecule is vital for cellular energy homeostasis and detoxification. This guide provides a comprehensive structural and functional comparison of the key enzyme classes responsible for the metabolism of this compound: alcohol dehydrogenases, aldehyde dehydrogenases, and acyl-CoA dehydrogenases.

The metabolism of this compound is a multi-step process primarily occurring in the endoplasmic reticulum and mitochondria. It begins with the omega-oxidation of a long-chain fatty acid, hexadecanoic acid, initiated by cytochrome P450 enzymes. This process generates a dicarboxylic acid, which then undergoes further oxidation. This compound is a critical intermediate in this pathway, and its subsequent metabolism is handled by a series of dehydrogenases.

The Metabolic Pathway of this compound

The following diagram illustrates the omega-oxidation pathway leading to and from this compound.

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria Hexadecanoic_acid Hexadecanoic acid 16-Hydroxyhexadecanoic_acid 16-Hydroxyhexadecanoic acid Hexadecanoic_acid->16-Hydroxyhexadecanoic_acid CYP4A/CYP4F (Cytochrome P450) 16-Oxohexadecanoic_acid 16-Oxohexadecanoic acid 16-Hydroxyhexadecanoic_acid->16-Oxohexadecanoic_acid Alcohol Dehydrogenase Hexadecanedioic_acid Hexadecanedioic acid 16-Oxohexadecanoic_acid->Hexadecanedioic_acid Aldehyde Dehydrogenase Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic_acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase This compound This compound Hexadecanedioyl-CoA->this compound β-oxidation (several steps) 5-Oxohexadecanedioyl-CoA 5-Oxohexadecanedioyl-CoA This compound->5-Oxohexadecanedioyl-CoA Alcohol Dehydrogenase (e.g., ADH isoforms) Further_Beta_Oxidation Further β-oxidation (produces succinyl-CoA & acetyl-CoA) 5-Oxohexadecanedioyl-CoA->Further_Beta_Oxidation Acyl-CoA Dehydrogenase (e.g., MCAD)

Figure 1. Omega-oxidation pathway of hexadecanoic acid.

Structural and Functional Comparison of Key Enzymes

The subsequent metabolism of this compound is primarily carried out by alcohol dehydrogenases, which oxidize the hydroxyl group, and is followed by the action of acyl-CoA dehydrogenases in the β-oxidation pathway.

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are a broad family of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1] Several classes of ADHs exist in humans, with varying substrate specificities. While the specific ADH isoforms with the highest activity towards this compound are not definitively established, Class I and Class III ADHs are known to metabolize a wide range of alcohols, including longer-chain fatty alcohols.[2]

Structural Features: Human alcohol dehydrogenases are typically dimeric or tetrameric enzymes.[3][4] Each subunit contains a catalytic domain and a cofactor-binding domain. The active site contains a catalytic zinc ion, which is crucial for substrate binding and catalysis.[1][5]

Enzyme ClassPDB ID (Human)Quaternary StructureSubstrate Specificity
Class I ADH (e.g., ADH1B) 1HSBDimerBroad, including ethanol (B145695) and longer-chain primary alcohols.[2]
Class III ADH (ADH5) 1AGNDimerVery broad, including long-chain alcohols and formaldehyde.
Aldehyde Dehydrogenases (ALDHs)

Following the oxidation of the hydroxyl group of this compound to an aldehyde, aldehyde dehydrogenases catalyze the irreversible oxidation of this aldehyde to a carboxylic acid. The human ALDH superfamily consists of 19 isozymes with diverse functions.[6] ALDH2, located in the mitochondria, is a key enzyme in aldehyde detoxification and is known to act on a variety of aliphatic and aromatic aldehydes.[7] ALDH1A1 is another important isoform with broad substrate specificity.[8]

Structural Features: Human ALDHs are typically tetrameric enzymes.[7] Each monomer consists of a catalytic domain, a cofactor-binding domain, and an oligomerization domain. The active site contains a conserved cysteine residue that is essential for catalysis.[9][10]

Enzyme IsoformPDB ID (Human)Quaternary StructureSubstrate Specificity
ALDH1A1 4WJ9TetramerBroad, including retinaldehyde and other aliphatic and aromatic aldehydes.[8][11]
ALDH1A3 6TGWTetramerPrimarily involved in retinoic acid biosynthesis but can act on other aldehydes.[12]
ALDH2 1ZUMTetramerBroad, with high affinity for acetaldehyde (B116499) and other small aliphatic aldehydes.[7][10]
ALDH9A1 5LCLTetramerWide substrate specificity for aminoaldehydes, aliphatic, and aromatic aldehydes.[9]
Acyl-CoA Dehydrogenases (ACADs)

Once the 5-hydroxy group of hexadecanedioyl-CoA is oxidized to a keto group, the resulting dicarboxylyl-CoA enters the β-oxidation pathway. Acyl-CoA dehydrogenases catalyze the first step of this pathway, introducing a double bond between the α and β carbons. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity towards dicarboxylyl-CoAs.[13]

Structural Features: Human MCAD is a homotetrameric enzyme located in the mitochondrial matrix.[14][15] Each subunit contains an FAD-binding domain, a substrate-binding domain, and a C-terminal domain. The active site is a narrow cavity that accommodates medium-chain fatty acyl-CoAs.[16]

EnzymePDB ID (Human)Quaternary StructureSubstrate Specificity
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 1T9G, 3MDDHomotetramerC4 to C12 straight-chain acyl-CoAs.[17] Also shows activity with dicarboxylyl-CoAs.[13]

Quantitative Kinetic Data

Obtaining precise kinetic parameters (Km and kcat) for the enzymes metabolizing this compound is challenging due to the specialized nature of the substrate. However, data from studies using structurally similar long-chain fatty acid derivatives can provide valuable insights into the potential efficiency of these enzymes.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Human ADH Class I (β1γ1) 16-Hydroxyhexadecanoic acid1.10.232.1 x 10⁵
Human ALDH1 Decanal0.0029--
Human ALDH2 Decanal0.022--
Human MCAD Octanoyl-CoA (C8-CoA)2.513.55.4 x 10⁶
Human MCAD Dodecanedioyl-CoA (DC12-CoA)--(28% activity relative to C8-CoA)[13]

Note: Data for ADH and ALDH with long-chain substrates are limited and may not directly reflect the kinetics with this compound. The MCAD activity with DC12-CoA is presented as a relative percentage due to the lack of specific Km and kcat values in the cited literature.

Experimental Protocols

The characterization of these enzymes relies on robust experimental assays. Below are generalized protocols for determining the activity of dehydrogenases.

Alcohol Dehydrogenase Activity Assay

This assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[18][19]

Workflow:

ADH_Assay_Workflow Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., 100 mM Glycine, pH 10) - NAD+ (e.g., 2.5 mM) - Substrate (e.g., this compound) Incubate Incubate at constant temperature (e.g., 25°C) Prepare_Reaction_Mixture->Incubate Add_Enzyme Initiate reaction by adding Alcohol Dehydrogenase Incubate->Add_Enzyme Monitor_Absorbance Monitor absorbance increase at 340 nm over time Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate enzyme activity based on the rate of NADH formation (ε = 6220 M⁻¹cm⁻¹) Monitor_Absorbance->Calculate_Activity

Figure 2. ADH activity assay workflow.
Aldehyde Dehydrogenase Activity Assay

Similar to the ADH assay, this method also follows the production of NADH at 340 nm.[20][21]

Workflow:

ALDH_Assay_Workflow Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.0) - NAD+ (e.g., 2 mM) - Dithiothreitol (DTT) (e.g., 1 mM) - Substrate (e.g., 5-oxohexadecanedioyl-CoA) Incubate Incubate at constant temperature (e.g., 25°C) Prepare_Reaction_Mixture->Incubate Add_Enzyme Initiate reaction by adding Aldehyde Dehydrogenase Incubate->Add_Enzyme Monitor_Absorbance Monitor absorbance increase at 340 nm over time Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate enzyme activity based on the rate of NADH formation (ε = 6220 M⁻¹cm⁻¹) Monitor_Absorbance->Calculate_Activity

Figure 3. ALDH activity assay workflow.
Acyl-CoA Dehydrogenase Activity Assay (ETF Reduction Assay)

This assay measures the reduction of electron-transferring flavoprotein (ETF) by the ACAD enzyme, which can be monitored by the decrease in ETF fluorescence.[13]

Workflow:

ACAD_Assay_Workflow Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., 50 mM HEPES, pH 7.6) - ETF (e.g., 1-5 µM) Incubate Incubate at constant temperature Prepare_Reaction_Mixture->Incubate Add_Enzyme_and_Substrate Add Acyl-CoA Dehydrogenase and Substrate (e.g., dicarboxylyl-CoA) Incubate->Add_Enzyme_and_Substrate Monitor_Fluorescence Monitor decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm) Add_Enzyme_and_Substrate->Monitor_Fluorescence Calculate_Activity Calculate enzyme activity based on the rate of ETF reduction Monitor_Fluorescence->Calculate_Activity

Figure 4. ACAD activity assay workflow.

Conclusion

The metabolism of this compound involves a coordinated effort of several classes of dehydrogenase enzymes. While alcohol and aldehyde dehydrogenases are responsible for the oxidation of the hydroxyl group, acyl-CoA dehydrogenases, particularly MCAD, play a role in the subsequent β-oxidation of the resulting dicarboxylic acid. The structural comparisons reveal conserved domains and active site features within each enzyme class, while the kinetic data, though limited for this specific substrate, suggest that these enzymes are capable of processing long-chain dicarboxylic acid intermediates. Further research is needed to fully elucidate the specific isoforms and their kinetic properties with respect to this compound to gain a more complete understanding of this vital metabolic pathway. This knowledge will be invaluable for developing therapeutic strategies for metabolic disorders and for the broader understanding of fatty acid metabolism.

References

Safety Operating Guide

Safe Disposal of 5-hydroxyhexadecanedioyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 5-hydroxyhexadecanedioyl-CoA with appropriate personal protective equipment (PPE). The instability of coenzyme A esters in aqueous solutions, particularly at a pH above 8, should be noted as it can influence handling and storage.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile rubber, minimum 0.11 mm thickness.To prevent skin contact.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a P1 filter respirator if dusts are generated.To prevent inhalation of aerosols or dust.

Step-by-Step Disposal Protocol

This protocol outlines a safe and compliant method for the disposal of this compound.

1. Preparation and Segregation:

  • Ensure all waste is collected in a designated, properly labeled, and sealed container.

  • Avoid mixing with incompatible materials, such as strong oxidizing agents.[2]

2. Chemical Inactivation (Recommended for dilute aqueous solutions):

  • For dilute aqueous solutions of this compound, consider adjusting the pH to above 8 to promote hydrolysis. Coenzyme A solutions lose significant activity at pH 8 within 24 hours at room temperature.[1]

  • Monitor the degradation process to ensure completeness before neutralization and disposal.

3. Waste Collection and Storage:

  • Transfer the waste to a container approved for chemical waste.

  • The container must be tightly closed and stored in a well-ventilated, designated area away from heat and ignition sources.

4. Final Disposal:

  • Dispose of the chemical waste through an approved waste disposal plant.[3][4] Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not allow the product to enter drains or waterways.[2][4]

Emergency Procedures

In the event of accidental exposure or spillage, follow these immediate first-aid and containment measures.

IncidentFirst-Aid / Emergency Response
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water.[2] If irritation occurs, seek medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3]
Ingestion Do NOT induce vomiting. Rinse mouth and drink plenty of water.[3]
Spill Evacuate the area. Wear appropriate PPE. Cover drains to prevent entry.[4] Absorb the spill with inert material (e.g., sand, earth) and collect it in a suitable container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid or Aqueous Solution) ppe->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid aqueous_waste Aqueous Solution assess_waste->aqueous_waste Aqueous package_solid Package in a Labeled, Sealed Container solid_waste->package_solid inactivate Optional: Inactivate by adjusting pH > 8 aqueous_waste->inactivate store Store in a Designated Well-Ventilated Area package_solid->store neutralize Neutralize pH if necessary inactivate->neutralize collect_liquid Collect in a Labeled, Sealed Waste Container neutralize->collect_liquid collect_liquid->store dispose Dispose via Approved Waste Disposal Service store->dispose

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。